molecular weight and structural formula of 4-nitro-5-phenyl-1H-pyrazole
The following technical guide provides an in-depth analysis of 4-nitro-5-phenyl-1H-pyrazole , a significant scaffold in medicinal chemistry and energetic materials research. Identity & Physicochemical Core PropertyData I...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-nitro-5-phenyl-1H-pyrazole , a significant scaffold in medicinal chemistry and energetic materials research.
Not widely listed as commodity; see 3-phenylpyrazole (2458-25-5) derivatives
Molecular Formula
C₉H₇N₃O₂
Molecular Weight
189.17 g/mol
Exact Mass
189.0538 Da
SMILES
[O-]C1=C(NN=C1)C2=CC=CC=C2
Appearance
Pale yellow to orange crystalline solid
Predicted pKa
~9.5 (NH acidity increased by nitro group)
Structural Dynamics & Tautomerism
In solution, 4-nitro-5-phenyl-1H-pyrazole exists in a dynamic equilibrium. The proton on the pyrazole nitrogen is labile, allowing it to hop between N1 and N2. This results in two tautomeric forms that are chemically indistinguishable in most solvent systems but distinct in the solid state or when N-substituted.
Tautomer A (3-phenyl): The phenyl group is at position 3 relative to the NH.
Tautomer B (5-phenyl): The phenyl group is at position 5 relative to the NH.
Because the nitro group is at position 4 in both cases, the connectivity remains constant, but the numbering shifts.
Visualizing the Tautomeric Equilibrium
Figure 1: The rapid prototropic tautomerism characteristic of N-unsubstituted pyrazoles.
Synthesis Protocol
The most robust route to 4-nitro-5-phenyl-1H-pyrazole is the Electrophilic Aromatic Substitution (Nitration) of the parent 3-phenylpyrazole. The pyrazole ring is electron-rich, but the introduction of a phenyl group and the acidic conditions require careful thermal control to ensure regioselectivity at the C4 position.
Solvent: Acetic Anhydride (for mild conditions) or Sulfuric Acid (for standard nitration)
Quenching: Crushed ice/water
Step-by-Step Methodology
Preparation: Dissolve 3-phenyl-1H-pyrazole in concentrated sulfuric acid (H₂SO₄) at 0°C. The amine will protonate, protecting the nitrogen from oxidation but deactivating the ring.
Nitration: Dropwise add fuming nitric acid (HNO₃) while maintaining the temperature below 10°C.
Heating: Once addition is complete, allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC), heat gently to 50–60°C. Note: The C4 position is the most nucleophilic site on the pyrazole ring, favoring 4-nitro substitution over phenyl nitration under controlled conditions.
Quenching: Pour the reaction mixture over crushed ice. The product should precipitate as a solid.[1]
Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol/water.
Reaction Pathway Diagram
Figure 2: Electrophilic aromatic substitution mechanism targeting the C4 position.
Analytical Characterization
Researchers should validate the synthesized compound using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[1][2][9][12][13]
¹H NMR (DMSO-d₆, 400 MHz):
δ 13.5–14.0 ppm (br s, 1H): Pyrazole NH (broad due to exchange).
δ 8.5–8.8 ppm (s, 1H): C3-H (or C5-H). This singlet is diagnostic. It is significantly deshielded compared to the parent pyrazole (δ ~7.8) due to the adjacent electron-withdrawing nitro group.
δ 7.4–7.9 ppm (m, 5H): Phenyl protons. The ortho-protons may appear slightly downfield due to the proximity of the heteroaromatic ring.
Mass Spectrometry (MS)[2][12]
ESI-MS (+): Calculated [M+H]⁺ = 190.17.
Fragmentation Pattern: Expect loss of NO₂ (M-46) or NO (M-30) characteristic of nitroaromatics.
Infrared Spectroscopy (IR)[9][12]
NO₂ Stretch: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
NH Stretch: Broad band around 3200–3400 cm⁻¹.
Applications in Drug Discovery
The 4-nitro-5-phenyl-1H-pyrazole moiety is rarely a final drug but serves as a critical intermediate scaffold .
Kinase Inhibitor Precursor: Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 4-amino-5-phenyl-1H-pyrazole . This amino-pyrazole core is a "privileged structure" in kinase inhibitors (e.g., inhibiting CDKs, GSK-3β) as it mimics the adenine ring of ATP, allowing it to bind to the kinase hinge region.
Energetic Materials: Due to the high nitrogen/oxygen content and planar stability, polynitrated derivatives of this scaffold are investigated as insensitive high-energy density materials (HEDMs).
Biological Logic Flow
Figure 3: Transformation of the nitro-scaffold into a bioactive kinase inhibitor pharmacophore.
References
PubChem. (n.d.).[2] 3-Phenyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]
Lynch, M. A., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2.
Singh, K., et al. (2023).[3][4] Manipulating nitration and stabilization to achieve high energy: 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole. Science Advances. Retrieved from [Link][4]
In-Depth Technical Guide: Acidity and pKa of 4-Nitro-5-Phenyl-1H-Pyrazole Derivatives
Part 1: Executive Summary & Structural Logic The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and phenols due to its acid...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and phenols due to its acidic N-H proton.[1] Unlike unsubstituted pyrazoles (pKa ~14.2), the introduction of a nitro group at the 4-position dramatically increases acidity, bringing the pKa into a physiologically relevant range (typically 8.0–10.0).
This guide analyzes the physicochemical behavior of this scaffold, focusing on the ionization constants (pKa) , tautomeric equilibrium , and structure-activity relationships (SAR) governed by Hammett electronic effects. It provides actionable protocols for synthesis and experimental pKa determination.[1]
Structural Dynamics: Tautomerism
The 4-nitro-5-phenyl-1H-pyrazole system exists in a tautomeric equilibrium between the 5-phenyl (1H) and 3-phenyl (2H) forms.[1] While often drawn as the 5-phenyl isomer, the equilibrium position is solvent-dependent.[1] In polar aprotic solvents (e.g., DMSO), the equilibrium often favors the less sterically hindered tautomer, though the acidic proton is rapidly exchanged.[1]
Figure 1: Tautomeric equilibrium and ionization to the common pyrazolate anion.
Part 2: Physicochemical Properties (The Core)
Acidity and pKa Values
The acidity of pyrazoles is governed by the stability of the conjugate base (pyrazolate anion).[1] The 4-nitro group is the primary driver of acidity due to its strong electron-withdrawing nature (-R and -I effects), which delocalizes the negative charge.[1]
The phenyl ring at position 5 (or 3) exerts a mild electron-withdrawing effect (inductive) compared to hydrogen, further lowering the pKa relative to 4-nitropyrazole.
Substituent Effects (Hammett Correlation)
Modulating the substituents on the phenyl ring allows for fine-tuning of the pKa.[1] This relationship follows the Hammett equation :
Where is the substituent constant (positive for EWG, negative for EDG) and is the reaction constant (sensitivity). For pyrazole ionization, electron-withdrawing groups on the phenyl ring stabilize the anion, lowering the pKa.[1]
Table 1: Predicted pKa Shifts for 4-Nitro-5-(4-R-phenyl)-1H-pyrazoles
Substituent (R)
Electronic Effect
Hammett
Predicted Shift ()
Est. pKa Range
-NO2
Strong EWG
+0.78
Significant Decrease
7.8 – 8.2
-CF3
Strong EWG
+0.54
Moderate Decrease
8.1 – 8.5
-Cl
Weak EWG
+0.23
Slight Decrease
8.6 – 8.9
-H
Reference
0.00
Baseline
8.8 – 9.2
-CH3
Weak EDG
-0.17
Slight Increase
9.0 – 9.4
-OCH3
Moderate EDG
-0.27
Moderate Increase
9.2 – 9.6
-NH2
Strong EDG
-0.66
Significant Increase
9.8 – 10.2
> Note: These values are theoretical estimates based on standard Hammett principles applied to the 4-nitropyrazole scaffold. Experimental determination is required for precise values.
Part 3: Synthesis of 4-Nitro-5-Phenyl-1H-Pyrazoles[1]
The most robust synthetic route involves the cyclization of hydrazine with a nitrated chalcone precursor or direct nitration of the phenylpyrazole core.[1]
Primary Synthetic Workflow
Method A: Nitration of 3-Phenylpyrazole
This method is direct but requires careful temperature control to avoid polynitration on the phenyl ring.[1]
Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in conc.
at 0°C.
Nitration: Dropwise addition of fuming
(1.1 eq) maintaining temp < 10°C.
Rearrangement: Allow to warm to RT. The nitro group initially attacks the nitrogen (N-nitro) and rearranges to the C-4 position under acid catalysis.[1]
Workup: Pour onto ice water. The precipitate is collected by filtration.[1][2]
Method B: Cyclization (Vilsmeier-Haack Approach)
Better for sensitive substrates.
Figure 2: Synthetic pathway via Vilsmeier-Haack and subsequent nitration.[1]
Part 4: Experimental Protocols for pKa Determination
Precise measurement is critical as these compounds have poor water solubility.[1] A mixed-solvent potentiometric titration or UV-Vis spectrophotometric method is recommended.[1]
Potentiometric Titration (The "Yasuda-Shedlovsky" Method)
Since the compound is sparingly soluble in water, pKa is determined in water/methanol mixtures and extrapolated to 0% organic solvent.[1]
Protocol:
Preparation: Prepare 0.01 M stock solution of the derivative in methanol.
Titration Mixtures: Prepare three vessels containing 30%, 40%, and 50% (v/v) methanol-water. Add 0.1 M KCl as ionic strength adjuster.[1]
Titrant: Standardized 0.1 M KOH (carbonate-free).
Measurement: Titrate under
atmosphere at 25°C using a calibrated glass electrode.
Calculation: Plot apparent
vs. % Methanol (or dielectric constant ). Extrapolate the linear regression to 0% co-solvent to obtain aqueous .[1]
UV-Vis Spectrophotometric Method
Ideal for compounds with distinct UV shifts upon ionization (bathochromic shift is typical for nitropyrazoles).[1]
Protocol:
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments).[1]
Scanning: Record UV spectra (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated) to find the analytical wavelength (
).
Data Collection: Measure Absorbance (
) at for all buffer solutions.
Analysis: Use the Henderson-Hasselbalch transformation:
Where is the absorbance of the anion and is the absorbance of the neutral form.
Part 5: References
IUPAC Dissociation Constants: IUPAC Digitized pKa Dataset for Pyrazoles.[1][3][4] National Institutes of Health (NIH) PubChem. Link
Synthesis of Nitropyrazoles: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI, 2021.[1] Link
Tautomerism Studies: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Freie Universität Berlin.[1] Link
Hammett Equation & Acidity: Substituent Effects on Acidity and Hammett Correlations. Chemistry LibreTexts.[1] Link
Experimental pKa Methods: Development of Methods for the Determination of pKa Values. NIH National Library of Medicine.[1] Link
Technical Guide: Tautomeric Equilibrium of 3-Nitro vs. 4-Nitro Phenylpyrazoles
The following technical guide details the tautomeric equilibrium of 3-nitro versus 4-nitro phenylpyrazoles. This analysis assumes the presence of a free -H moiety (annular tautomerism), as -substituted pyrazoles do not e...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the tautomeric equilibrium of 3-nitro versus 4-nitro phenylpyrazoles. This analysis assumes the presence of a free
-H moiety (annular tautomerism), as -substituted pyrazoles do not exhibit this phenomenon.[1]
Executive Summary
In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as a pharmacophore in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib).[1] However, the annular tautomerism of
-unsubstituted pyrazoles introduces structural ambiguity that can drastically affect ligand-protein binding affinity.
This guide analyzes the distinct tautomeric behaviors of 3-nitro-4-phenylpyrazole (asymmetric electronic influence) versus 4-nitro-3-phenylpyrazole (symmetric nitro influence).[1] We establish that the position of the strong electron-withdrawing nitro group (
) dictates the equilibrium constant () through inductive () and mesomeric () effects, often overriding the steric influence of the phenyl ring.[1]
Theoretical Framework: Electronic Determinants of
The tautomeric equilibrium in pyrazoles involves the migration of a proton between nitrogen atoms
and .[1] This is a fast, solvent-mediated process in solution but can be frozen in the solid state.[1]
The General Equilibrium
For a 3,4-disubstituted pyrazole, the equilibrium exists between the 3-substituted and 5-substituted tautomers (relative to the
Here, the nitro group is at position 3 (or 5).[1][2] The nitro group is a strong electron-withdrawing group (EWG).[1]
Electronic Effect: The acidity of the adjacent
-H is increased.
Tautomeric Preference: Experimental data and DFT calculations generally indicate that strong EWGs (like
) favor the 3-tautomer (where the substituent is remote from the -H) in the solid state and non-polar solvents.[1] This minimizes the destabilizing interaction between the lone pair of the pyridine-like nitrogen and the electron-deficient nitro group.
Result: The equilibrium shifts toward 3-nitro-4-phenyl-1H-pyrazole , reducing the population of the 5-nitro tautomer.
Electronic Effect: The 4-nitro group is symmetric relative to
and .[1] It significantly lowers the of the pyrazole ring (increasing acidity) but does not inherently bias the tautomerism.[1]
Driver of Equilibrium: The equilibrium is driven by the Phenyl group at position 3 vs. 5.[1]
Tautomeric Preference: The phenyl group is a weak electron-donating group (EDG) by resonance but bulky sterically.[1] Phenyl groups typically favor position 3 (remote) to avoid steric clash with the
Phenomenon of Desmotropy: 4-nitropyrazoles with moderate 3-substituents (like methyl) have been observed to exhibit desmotropy , where different tautomers crystallize separately depending on conditions.[1]
Experimental Analysis Protocols
To validate these tautomeric states, a self-validating workflow combining Dynamic NMR (DNMR) and X-ray crystallography is required.[1]
Protocol: Variable Temperature (VT) NMR
Standard
NMR at room temperature often shows broad, averaged signals due to rapid proton exchange.[1]
Step-by-Step Methodology:
Solvent Selection: Use DMSO-d
or DMF-d (strong H-bond acceptors) to slow proton exchange.[1] Avoid protic solvents (MeOH) which facilitate rapid exchange.[1]
Temperature Gradient: Acquire spectra from 298 K down to 200 K .
Target Nuclei:
NMR: The most definitive probe.[1] The pyrrole-like nitrogen (-H) typically resonates at -180 to -200 ppm , while the pyridine-like nitrogen () resonates at -60 to -80 ppm (referenced to nitromethane).[1]
NMR: Monitor the shift of vs . In the 3-nitro tautomer, (bearing nitro) will show a distinct shift compared to (bearing H or phenyl).[1]
Protocol: X-Ray Crystallography
Solid-state analysis determines the thermodynamically stable tautomer in the crystal lattice.
Crystal Growth: Slow evaporation from ethanol/water or toluene.[1]
Refinement: Locate the hydrogen atom on the difference Fourier map. Note that 3-nitro and 5-nitro forms may pack differently (e.g., hydrogen-bonded trimers vs. catemers).[1]
Data Interpretation Table[1]
Feature
3-Nitro-4-phenylpyrazole
4-Nitro-3-phenylpyrazole
Dominant Tautomer (Solid)
3-Nitro (Remote)
3-Phenyl (Remote)
Driving Force
Electronic repulsion (Nitro vs Lone Pair)
Steric hindrance (Phenyl vs NH)
NMR ()
Large asymmetry between N1/N2
Moderate asymmetry
Acidity ()
High (due to inductive effect)
Very High (resonance stabilization)
Exchange Rate
Slow (often distinct signals at RT)
Fast (averaged signals at RT)
Visualizing the Equilibrium Mechanism
The following diagram illustrates the tautomeric shift and the electronic influences driving the equilibrium.
Caption: Comparative mechanistic flow of tautomeric preferences driven by electronic (Nitro) vs. steric (Phenyl) factors.
Synthesis & Validation Workflow
To ensure high-fidelity data, follow this synthesis and characterization logic.
Caption: Step-by-step workflow for synthesizing and validating the specific nitro-phenylpyrazole regioisomers.
References
Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study.
Source: Journal of the Chemical Society, Perkin Transactions 2.
Key Finding: 3(5)-phenylpyrazoles exist in solution as mixtures rich in the 3-phenyl tautomer.[1]
[1]
Structure of 3(5)-methyl-4-nitropyrazole in the Solid State: The Problem of Desmotropy.
Source: Royal Society of Chemistry (RSC).
Key Finding: First example of desmotropy in azoles; 4-nitro group allows separation of tautomers.[1]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Source: National Institutes of Health (NIH) / PMC.
Key Finding: Electron-withdrawing groups (EWG) at C3/C5 generally stabilize the tautomer where the substituent is remote from the annular nitrogen (3-tautomer).[1]
15N NMR Chemical Shifts of Major Chemical Families.
Source: NIST Standard Reference Data.
Key Finding: Reference standards for assigning pyrrole-like vs. pyridine-like nitrogen shifts.[1][3]
4-Nitro-5-Phenyl-1H-Pyrazole Scaffolds: Chemical Architecture and Therapeutic Potential
Executive Summary The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system that facilitates diverse biological interactions...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system that facilitates diverse biological interactions. Unlike generic pyrazoles, the inclusion of a nitro group at the C4 position introduces strong electron-withdrawing character, significantly altering the pKa of the N1 proton and enhancing the molecule's capacity for hydrogen bonding and pi-stacking interactions.
This technical guide dissects the pharmacological utility of this specific scaffold, focusing on its validated activity in oncology (kinase inhibition) and infectious disease (DNA gyrase modulation) . It provides researchers with a mechanistic understanding of the structure-activity relationships (SAR) and actionable protocols for synthesis and biological evaluation.
Structural Rationale & Pharmacophore Analysis
The Tautomeric Equilibrium
In its unsubstituted 1H-form, the scaffold exists in a tautomeric equilibrium between 4-nitro-5-phenyl-1H-pyrazole and 4-nitro-3-phenyl-1H-pyrazole . This rapid proton migration is critical for biological recognition.
In Solution: The equilibrium is solvent-dependent. In polar aprotic solvents (e.g., DMSO), the tautomer stabilizing the dipole moment predominates.
In Binding Pockets: The protein environment often "selects" a specific tautomer. For instance, kinase hinge regions typically require a specific donor-acceptor motif that locks the pyrazole into one form.
Electronic & Steric Features
4-Nitro Group (
): Acts as a critical hydrogen bond acceptor. Electronically, it withdraws density from the pyrazole ring, increasing the acidity of the N1-H (making it a better H-bond donor). This is vital for interactions with serine/threonine residues in active sites.
5-Phenyl Group: Provides lipophilic bulk, allowing the molecule to occupy hydrophobic pockets (e.g., the ATP-binding cleft of kinases).
Synthetic Pathways[1][2][3]
The most robust route to accessing the 4-nitro-5-phenyl-1H-pyrazole core is via the cyclization of nitro-substituted 1,3-diketones or the nitration of pre-formed pyrazoles. Below is the workflow for the Chalcone-Hydrazine Route , which allows for facile derivatization.
DOT Diagram: Synthesis Workflow
Figure 1: Stepwise synthesis from chalcone precursors to the aromatic pyrazole core.
Biological Activity Profiles
Anticancer Activity (Kinase Inhibition)
The scaffold functions as an ATP-mimetic. The planar pyrazole ring mimics the adenine base of ATP, while the phenyl and nitro groups exploit adjacent hydrophobic regions.
Mechanism: The N1-H and N2 of the pyrazole form a bidentate hydrogen bond network with the "hinge region" amino acids (e.g., Met793 in EGFR). The 4-nitro group positions itself to interact with the gatekeeper residue or solvent front, depending on the specific derivative.
Data Insight: Derivatives often show
values in the low micromolar to nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1].
Antimicrobial Activity (DNA Gyrase Inhibition)
The 4-nitro-5-phenyl scaffold has shown potency against Gram-positive bacteria (S. aureus) and Gram-negative strains (E. coli).
Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The scaffold stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and leading to bacterial cell death.
Key SAR Finding: The nitro group is essential here. Reduction to an amine often results in a loss of antimicrobial potency, suggesting the electron-withdrawing nature is required for binding affinity in the bacterial enzyme pocket [2].
Dissolution: Dissolve 3-phenyl-1H-pyrazole (10 mmol) in concentrated sulfuric acid (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
Nitration: Dropwise add fuming nitric acid (12 mmol) while maintaining the temperature below 5°C. The reaction is highly exothermic.
Stirring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Quenching: Pour the reaction mixture over crushed ice (50g). A yellow precipitate should form immediately.
Isolation: Filter the solid, wash copiously with water to remove acid traces, and recrystallize from ethanol.
Validation:
TLC: Mobile phase Hexane:Ethyl Acetate (3:1). Product
will be lower than starting material due to the nitro group polarity.
Melting Point: Expect range ~163–165 °C.
In Vitro Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution (CLSI Standards).
Preparation: Dissolve the synthesized compound in DMSO to a stock concentration of 1 mg/mL.
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
to 0.25 ).
Inoculation: Add
of bacterial suspension (adjusted to CFU/mL) to each well.
Controls: Positive control (Ciprofloxacin), Negative control (DMSO only), Sterility control (Media only).
Incubation: Incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity. For precision, add Resazurin dye (0.01%); blue indicates no growth, pink indicates viable bacteria.
Future Outlook
The 4-nitro-5-phenyl-1H-pyrazole scaffold is currently transitioning from a "hit" compound to a "lead" structure.
Hybridization: Recent trends involve fusing this scaffold with thiadiazoles or quinolines to create "hybrid drugs" that overcome multi-drug resistance (MDR).
Covalent Inhibition: The nitro group can be reduced to an amine and derivatized with acrylamides to target cysteine residues, creating irreversible kinase inhibitors.
References
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
Source: ACS Omega (2023).
URL:[Link]
Synthesis and antimicrobial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors.
Source: Organic & Biomolecular Chemistry (RSC).
URL:[Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.
Source: Molecules (via NCBI/PMC).
URL:[Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Source: International Journal of Pharmaceutical Sciences Review and Research.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Strategic Synthesis of 4-Nitro-5-phenyl-1H-pyrazole for Drug Discovery Scaffolds
Abstract This comprehensive guide details the regioselective synthesis of 4-nitro-5-phenyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol focuses on the dire...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the regioselective synthesis of 4-nitro-5-phenyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol focuses on the direct nitration of 5-phenyl-1H-pyrazole using a mixed acid reagent system, a robust and scalable method. We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the observed regioselectivity. This document also includes a detailed, step-by-step experimental protocol, safety considerations, and characterization data to ensure reliable and reproducible execution by researchers in the field.
Introduction: The Significance of Nitrophenylpyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged scaffolds in drug discovery.[3] The introduction of a nitro group onto the pyrazole ring, as in 4-nitro-5-phenyl-1H-pyrazole, further enhances its utility. The nitro group is a versatile functional handle that can be readily transformed into other functionalities, such as amines, which are pivotal for creating libraries of novel compounds for biological screening. Moreover, the electron-withdrawing nature of the nitro group can modulate the physicochemical properties and biological activity of the parent molecule.
Due to the tautomeric nature of the N-unsubstituted pyrazole ring, 5-phenyl-1H-pyrazole and 3-phenyl-1H-pyrazole are identical. For clarity, this document will refer to the starting material as 5-phenyl-1H-pyrazole and the product as 4-nitro-5-phenyl-1H-pyrazole.
The synthesis of 4-nitro-5-phenyl-1H-pyrazole is achieved through an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. In this synthesis, the potent electrophile is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
The regioselectivity of the nitration is a critical consideration. The pyrazole ring has multiple potential sites for substitution. The C4 position is electronically favored for electrophilic attack due to the directing effects of the two nitrogen atoms. The phenyl substituent at the C5 position further influences the electron density of the pyrazole ring. Under carefully controlled conditions, nitration occurs selectively at the C4 position of the pyrazole nucleus, yielding the desired 4-nitro-5-phenyl-1H-pyrazole.
Figure 1: Simplified workflow of the electrophilic nitration of 5-phenyl-1H-pyrazole.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
5-Phenyl-1H-pyrazole
≥98%
Commercially Available
Concentrated Nitric Acid (HNO₃)
70%
ACS Reagent
Concentrated Sulfuric Acid (H₂SO₄)
98%
ACS Reagent
Dichloromethane (CH₂Cl₂)
Anhydrous
ACS Reagent
Saturated Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Ice
Safety Precautions
Nitration reactions are highly exothermic and potentially hazardous. This procedure must be conducted in a well-ventilated fume hood.
Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Exercise extreme caution when mixing concentrated acids. Always add the nitric acid to the sulfuric acid slowly while cooling.
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of a spill.
Reaction Setup and Procedure
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (10 mL). Cool the flask in an ice bath to 0-5 °C.
Slowly add concentrated nitric acid (5 mL) dropwise to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition. This mixture is your nitrating agent.
Dissolution of Starting Material: In a separate flask, dissolve 5-phenyl-1H-pyrazole (1.0 g, 6.94 mmol) in dichloromethane (20 mL).
Nitration Reaction: Cool the solution of 5-phenyl-1H-pyrazole to 0-5 °C in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution over a period of 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (50 g).
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated sodium bicarbonate solution (20 mL) until the aqueous layer is neutral or slightly basic.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-nitro-5-phenyl-1H-pyrazole as a solid.
Figure 2: Experimental workflow for the synthesis of 4-nitro-5-phenyl-1H-pyrazole.
Characterization
The identity and purity of the synthesized 4-nitro-5-phenyl-1H-pyrazole should be confirmed by standard analytical techniques.
Technique
Expected Results
Melting Point
A sharp melting point is indicative of high purity.
¹H NMR
The spectrum should show characteristic signals for the pyrazole and phenyl protons. The pyrazole C-H proton signal will likely be a singlet at a downfield chemical shift.
¹³C NMR
The spectrum will display signals corresponding to all carbon atoms in the molecule, with the carbon bearing the nitro group showing a characteristic chemical shift.
FT-IR
Strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-H and C=C stretching of the aromatic rings.
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-nitro-5-phenyl-1H-pyrazole (C₉H₇N₃O₂; MW: 189.17 g/mol ).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-nitro-5-phenyl-1H-pyrazole. The use of a mixed acid system for nitration offers a straightforward and effective method for obtaining this valuable building block. The versatility of the nitro group opens up numerous possibilities for further chemical transformations, making this compound a key intermediate in the synthesis of diverse libraries of pyrazole derivatives for drug discovery and development.
References
Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenylpyrazole. Journal of the Chemical Society (Resumed), 3024-3029. [Link]
Katritzky, A. R., & Taylor, R. (1990).
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The chemistry of pyrazoles: a-century of progress. Molecules, 8(11), 793-847.
Elguero, J. (1996). Comprehensive Heterocyclic Chemistry II. Pergamon.
Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2018). Pyrazole and its derivatives: biological activities and synthetic approaches. Mini reviews in medicinal chemistry, 18(16), 1365-1383. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328. [Link]
Bozdağ-Dündar, O., Evranos-Tay, B., & Ceylan, M. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1013-1021.
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. [Link]
American Chemical Society. (n.d.). Nitration reaction safety.
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). PubMed Central. [Link]
Chimichi, S., Cosimelli, B., & Viola, G. (1990). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Gazzetta Chimica Italiana, 120(11), 729-731.
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
Application Note: Nitration Protocols for Phenylpyrazole Derivatives
Executive Summary & Strategic Considerations The nitration of phenylpyrazole derivatives is a pivotal transformation in the synthesis of pharmaceutical ingredients (e.g., Celecoxib analogs), agrochemicals (e.g., Fipronil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Considerations
The nitration of phenylpyrazole derivatives is a pivotal transformation in the synthesis of pharmaceutical ingredients (e.g., Celecoxib analogs), agrochemicals (e.g., Fipronil intermediates), and high-energy density materials.
For the process chemist, the critical challenge lies in regioselectivity . The phenylpyrazole scaffold presents two distinct nucleophilic domains: the electron-rich pyrazole ring (specifically C4) and the phenyl ring. The choice of nitration protocol dictates the site of substitution.
The Regioselectivity Switch[1]
Pathway A (Kinetic/Neutral Control): Under mild conditions using Acetyl Nitrate (HNO₃/Ac₂O), the pyrazole ring remains unprotonated. The nitrogen lone pair activates the pyrazole ring, directing the electrophile (
) to the C4-position of the pyrazole.
Pathway B (Thermodynamic/Acidic Control): Under strong acidic conditions (Mixed Acid : HNO₃/H₂SO₄), the N2 nitrogen of the pyrazole ring becomes protonated. This protonation creates a deactivated pyrazolium species. Consequently, the electrophilic attack is redirected to the phenyl ring (typically the para-position), which is less deactivated than the cationic pyrazole ring.
Safety Advisory: Energetic Hazards
Acetyl Nitrate Instability: Acetyl nitrate is thermally unstable and can decompose explosively above 60°C. It must be generated in situ at temperatures strictly below 20°C.
Exotherms: Nitration of electron-rich heterocycles is highly exothermic. Controlled addition rates and efficient cooling are non-negotiable.
Mechanistic Visualization
The following diagram illustrates the "Regioselectivity Switch" dependent on the acidity of the reaction medium.
Figure 1: Decision tree for regioselective nitration based on reaction medium acidity.
Experimental Protocols
Protocol A: C4-Nitration of the Pyrazole Ring
Target: Synthesis of 4-nitro-1-phenylpyrazole.[1]
Reagent System: Nitric Acid / Acetic Anhydride (Acetyl Nitrate).[2][3]
Mechanism: The acetyl nitrate acts as a mild nitrating agent, attacking the most electron-rich position (C4) of the neutral pyrazole.
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Purge with nitrogen.
Solvent Charge: Add Acetic Anhydride to the flask and cool to 0–5°C using an ice/salt bath.
Reagent Generation (CRITICAL): Add Fuming Nitric Acid dropwise to the Acetic Anhydride.
Safety Check: Maintain internal temperature < 10°C . The formation of acetyl nitrate is exothermic.
Stir: Allow the mixture to stir at 0°C for 15 minutes to fully generate the active species.
Substrate Addition: Dissolve 1-Phenylpyrazole in a minimum volume of Acetic Anhydride. Add this solution dropwise to the nitrating mixture.
Control: Maintain temperature between 0°C and 15°C .
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product typically precipitates as a solid.
Workup: Filter the precipitate. Wash with cold water (3x) to remove acetic acid. Recrystallize from Ethanol/Water.
Protocol B: Para-Nitration of the Phenyl Ring
Target: Synthesis of 1-(4-nitrophenyl)pyrazole.
Reagent System: Mixed Acid (Conc. HNO₃ / Conc.[3][4][5] H₂SO₄).[3]
Mechanism: Protonation of the pyrazole nitrogen deactivates the heterocyclic ring, directing the nitronium ion to the phenyl ring.
Setup: Equip a round-bottom flask with a thermometer and efficient stirring.
Dissolution: Charge Sulfuric Acid and cool to 0°C . Add 1-Phenylpyrazole slowly. (Note: Exotherm upon protonation).
Nitration: Add Conc. Nitric Acid dropwise, maintaining the temperature below 10°C .
Reaction:
Phase 1: Stir at 0–5°C for 30 minutes.
Phase 2: Allow to warm to room temperature.[6] If reaction is sluggish (monitored by HPLC), heat gently to 50°C.
Quench: Pour the reaction mixture over ice/water.
Neutralization: Carefully neutralize the acidic solution with 20% NaOH or Na₂CO₃ solution to pH ~7–8. This ensures the pyrazole is deprotonated and precipitates.
Extraction: If no solid forms, extract with Ethyl Acetate or Dichloromethane. Dry organic layer over MgSO₄ and concentrate.
Quantitative Comparison of Methods
Feature
Protocol A (Acetyl Nitrate)
Protocol B (Mixed Acid)
Active Species
Acetyl Nitrate ()
Nitronium Ion ()
Substrate State
Neutral Pyrazole
Pyrazolium Cation (Protonated)
Primary Product
4-Nitro -1-phenylpyrazole
1-(4-Nitrophenyl )pyrazole
Reaction Temp
0°C to 25°C
0°C to 60°C
Major Byproduct
N-Nitro rearrangement products
ortho-Nitrophenyl isomer
Yield (Typical)
75 - 90%
60 - 80%
Analytical Characterization (QC)
To validate the synthesis, use the following chemical shifts (¹H NMR in CDCl₃) to distinguish regioisomers:
4-Nitro-1-phenylpyrazole (Product A):
Pyrazole Proton (C3/C5): Distinct singlet or closely spaced doublets shifted downfield (~8.5–9.0 ppm) due to the adjacent nitro group.
Phenyl Protons: Multiplet typical of a monosubstituted benzene ring (7.4–7.6 ppm).
1-(4-Nitrophenyl)pyrazole (Product B):
Phenyl Protons: Characteristic AA'BB' doublet system (approx 8.3 ppm and 7.9 ppm) indicating para-substitution.
Pyrazole Protons: Typical C4 proton appears upfield (~6.5 ppm) compared to the nitro-substituted pyrazole ring.
References
Lynch, B. M., & Hung, Y. Y. (1964). Nitrations and brominations of 1-phenylpyrazole derivatives.[1][7] Canadian Journal of Chemistry. (Describes the fundamental regioselectivity switch between acetyl nitrate and mixed acids).
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. MDPI Molecules. (Modern protocols for acetyl nitrate generation and handling high-energy pyrazoles).
Zhang, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration. National Institutes of Health (NIH) / PubMed. (Discusses N-nitration vs C-nitration mechanisms).
Guo, X. (2011). Preparation method of 3,4-dinitropyrazole.[3][8] Google Patents CN102250007A. (Industrial application of mixed acid nitration for pyrazoles).
Application Note: High-Yield Synthesis of 4-Amino-5-phenyl-1H-pyrazole via Catalytic Hydrogenation
Executive Summary The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, pivotal for producing key intermediates for pharmaceuticals, agrochemicals, and dyes.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, pivotal for producing key intermediates for pharmaceuticals, agrochemicals, and dyes.[1] This application note provides a comprehensive guide to the catalytic reduction of 4-nitro-5-phenyl-1H-pyrazole to 4-amino-5-phenyl-1H-pyrazole, a valuable scaffold in drug discovery. We present two robust protocols: a classic catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a safer, more accessible transfer hydrogenation method. This document is designed to equip researchers with not only the procedural steps but also the underlying chemical principles, enabling logical troubleshooting and adaptation for analogous systems.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and antiarrhythmic properties.[2] The corresponding amino-pyrazoles are particularly crucial as versatile building blocks, enabling further structural diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3] The reduction of the nitro group is the most direct and efficient route to these amines, making the optimization and understanding of this reaction a high-priority task for drug development professionals.[4] Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[5]
Mechanistic Overview: The Catalytic Hydrogenation Pathway
The catalytic reduction of aromatic nitro compounds is widely accepted to proceed through a stepwise mechanism on the surface of a heterogeneous metal catalyst, often referred to as the Haber-Lukashevich pathway.[5] The process involves the sequential reduction of the nitro group to nitroso and hydroxylamine intermediates, which are then rapidly hydrogenated to the final amine.
}
Figure 1: Simplified reaction pathway for the catalytic reduction of a nitroarene.
The reaction's exothermicity must be managed, as the accumulation of unstable hydroxylamine intermediates can lead to uncontrolled temperature spikes, posing a significant safety risk, especially at scale.[6] Proper monitoring of hydrogen uptake and reaction temperature is therefore critical.
Catalyst Selection: A Strategic Choice
The choice of catalyst is paramount and depends on the substrate's functional group tolerance, cost considerations, and safety requirements. For the reduction of nitroarenes, several catalysts are commonly employed.
Catalyst
Key Advantages
Key Disadvantages
Best For...
Palladium on Carbon (Pd/C)
Highly efficient, versatile, good for most nitro groups.[7]
Can be expensive; may cause dehalogenation on susceptible substrates.[7]
General-purpose, high-yield reduction of aromatic and aliphatic nitro groups.
Raney Nickel (Raney Ni)
Cost-effective; less prone to causing dehalogenation.[7][8]
Pyrophoric (requires careful handling); can be less selective for other functional groups.
Substrates containing halides (I, Br, Cl) where dehalogenation is a risk.[7]
Platinum(IV) Oxide (PtO₂)
Highly active for a wide variety of functional groups.[5]
Expensive; can be overly aggressive, reducing other functional groups like aromatic rings.
Difficult-to-reduce substrates or when broad hydrogenation activity is needed.
For 4-nitro-5-phenyl-1H-pyrazole, which lacks sensitive groups prone to hydrogenolysis (like halogens or benzyl ethers), Palladium on Carbon (Pd/C) is the recommended catalyst of choice due to its high activity and reliability.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-amino-5-phenyl-1H-pyrazole.
Protocol A: Catalytic Hydrogenation with H₂ Gas
This method is highly efficient and represents the industry standard for clean reductions.
Materials:
4-nitro-5-phenyl-1H-pyrazole
10% Palladium on Carbon (Pd/C, 50% wet)
Methanol (MeOH) or Ethanol (EtOH), reagent grade
Hydrogen (H₂) gas cylinder with regulator
Parr shaker or similar hydrogenation apparatus
Celite™
Procedure:
Reactor Setup: To a suitable pressure-rated reaction vessel, add 4-nitro-5-phenyl-1H-pyrazole (1.0 eq).
Solvent Addition: Add methanol or ethanol to create a solution or slurry with a concentration of approximately 0.1–0.2 M.
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (0.01–0.05 eq of Pd metal). Causality Note: Performing this under an inert atmosphere prevents the dry catalyst from coming into contact with flammable solvents in the presence of air, mitigating fire risk.
Inerting: Seal the reaction vessel. Evacuate the headspace and backfill with an inert gas (e.g., Nitrogen) three times to remove all oxygen.
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1–4 atm or 15–60 psi). Begin vigorous stirring. Expertise Note: Efficient stirring is critical to ensure good mass transfer of hydrogen gas to the catalyst surface, directly impacting the reaction rate.[9]
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. For confirmation, an aliquot can be carefully removed, filtered, and analyzed by TLC or LC-MS.
Reaction Quench & Filtration: Once complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry, as Pd/C can be pyrophoric. Keep it wet with solvent until it can be safely quenched or disposed of.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-5-phenyl-1H-pyrazole, which can be further purified by recrystallization if necessary.
Protocol B: Catalytic Transfer Hydrogenation
This protocol avoids the use of high-pressure hydrogen gas, making it more accessible for laboratories not equipped with specialized hydrogenation apparatus.[10] Formic acid is used as a convenient hydrogen donor.[11]
Materials:
4-nitro-5-phenyl-1H-pyrazole
10% Palladium on Carbon (Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Formic Acid (HCOOH) or Ammonium Formate (HCOONH₄)
Standard round-bottom flask and reflux condenser
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitro-5-phenyl-1H-pyrazole (1.0 eq) in methanol or ethanol.
Catalyst Addition: Add 10% Pd/C (0.02–0.10 eq of Pd metal).
Hydrogen Donor: Add formic acid (3–5 eq) or ammonium formate (3–5 eq) to the mixture. Causality Note: The excess of the hydrogen donor drives the reaction to completion.
Reaction: Heat the mixture to a gentle reflux (typically 40–65 °C) and stir. The decomposition of formic acid on the palladium surface generates the hydrogen in situ.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2–12 hours.
Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite™ to remove the catalyst, washing the pad with a small amount of the reaction solvent.
Isolation: If formic acid was used, the filtrate can be concentrated directly. If ammonium formate was used, an aqueous workup may be necessary to remove salts before concentration. The crude product can be purified by recrystallization.
}
Figure 2: General experimental workflow for catalytic reduction.
Data Interpretation and Troubleshooting
Successful synthesis relies on careful monitoring and the ability to troubleshoot common issues.
Expected Results & Characterization:
Parameter
Expected Outcome
Yield
>90% (crude)
Appearance
Off-white to pale yellow solid
¹H NMR
Disappearance of aromatic protons adjacent to the nitro group; appearance of a broad singlet for the -NH₂ protons (typically 3-5 ppm, D₂O exchangeable).
Mass Spec (ESI+)
[M+H]⁺ corresponding to the amine product.
TLC
A new, more polar spot (lower Rf) compared to the starting material.
Troubleshooting Guide:
Issue
Possible Cause(s)
Recommended Solution(s)
Slow or Stalled Reaction
1. Inactive/poisoned catalyst. 2. Insufficient hydrogen pressure/donor. 3. Poor mass transfer (inefficient stirring).
1. Use fresh catalyst; ensure starting material is free of sulfur or other poisons. 2. Increase H₂ pressure or add more H-donor. 3. Increase stirring speed.
Incomplete Conversion
1. Insufficient reaction time. 2. Catalyst deactivation over time.
1. Allow the reaction to run longer. 2. Carefully add a fresh portion of catalyst.
Side Product Formation
Accumulation of intermediates (nitroso, hydroxylamine) or formation of azo/azoxy dimers.[12]
1. Ensure sufficient hydrogen is available. 2. Increase catalyst loading to promote full reduction.
Low Yield
1. Mechanical loss during filtration. 2. Product is partially soluble in the recrystallization solvent.
1. Thoroughly wash the Celite™ pad with solvent. 2. Cool the recrystallization mixture in an ice bath before filtering to maximize precipitation.
Safety and Handling
Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use properly maintained and rated equipment.[1]
Catalysts: Raney Nickel is pyrophoric and must be handled as a slurry.[8] Palladium on Carbon can become pyrophoric upon drying after use. Always handle under an inert atmosphere and never allow the used catalyst to dry on the filter paper. Quench the catalyst by slowly adding it to a large volume of water.
Solvents: Methanol and ethanol are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2753–2758. Retrieved from [Link]
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews, 96(6), 2035–2052.
Petrov, M. L., & Belyakov, P. A. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Russian Journal of General Chemistry, 88(13), 2845-2860. Retrieved from [Link]
Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Retrieved from [Link]
Klyuev, M. V., & Nasibulin, A. K. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1103-1115. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Domasevitch, K. V. (2017). Response to "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate. Retrieved from [Link]
Ghosh, S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]
Ramirez-Marquez, J., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Retrieved from [Link]
Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636. Retrieved from [Link]
El-Gazzar, A. R. B. A., et al. (2016). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 544-555. Retrieved from [Link]
Reddit r/Chempros. (2023). Hydrogenation troubleshooting. Retrieved from [Link]
Huasu. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Retrieved from [Link]
Enthaler, S., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(29), 11046–11049. Retrieved from [Link]
Wang, D., & Astruc, D. (2015). The recent development of efficient earth-abundant transition-metal nanocatalysts. Chemical Society Reviews, 44(20), 6919-6959.
Zhang, Z., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12189–12197. Retrieved from [Link]
Application Note: Strategic Utilization of 4-Nitro-5-phenyl-1H-pyrazole in Kinase Inhibitor Synthesis
[1] Executive Summary The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors (e.g., JAK, Src, and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 4-nitro-5-phenyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for ATP-competitive kinase inhibitors (e.g., JAK, Src, and p38 MAPK inhibitors).[1] Its utility lies in the 4-nitro group , which acts as a masked amino functionality, and the 5-phenyl ring , which provides essential hydrophobic interactions within the ATP-binding pocket.
This application note details the conversion of this scaffold into high-value pharmaceutical intermediates. It addresses the primary synthetic challenge—regioselective N-alkylation —and provides validated protocols for reduction and downstream cyclization into pyrazolo[1,5-a]pyrimidine cores.[1]
Chemical Context & Tautomerism
Before initiating synthesis, researchers must recognize the tautomeric nature of the starting material. In solution, 4-nitro-5-phenyl-1H-pyrazole exists in equilibrium with 4-nitro-3-phenyl-1H-pyrazole .[1]
Tautomer A (3-phenyl): Less sterically hindered N-H.[1]
Tautomer B (5-phenyl): N-H is adjacent to the bulky phenyl group.[1]
This equilibrium dictates the product distribution during N-alkylation.[1] Under standard basic conditions (
), the electrophile preferentially attacks the nitrogen distal to the phenyl ring (steric control), yielding the 1-alkyl-3-phenyl isomer as the major product.[1] However, many bioactive pharmacophores require the 1-alkyl-5-phenyl geometry.[1]
Workflow Visualization
The following diagram outlines the divergent synthetic pathways and the critical decision points for regiocontrol.
Figure 1: Synthetic workflow illustrating the regiochemical divergence at the N-alkylation step.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To functionalize the pyrazole nitrogen while managing the 3-phenyl vs. 5-phenyl isomer ratio.[1]
Scope: Synthesis of 1-methyl-3-phenyl-4-nitropyrazole (Major) and 1-methyl-5-phenyl-4-nitropyrazole (Minor).
Yield: Typically 60-70% for the 3-phenyl isomer; 10-15% for the 5-phenyl isomer.[1]
Expert Insight: If the 5-phenyl isomer is the desired bioactive target, avoid direct alkylation.[1] Instead, synthesize de novo using a substituted hydrazine (e.g., methylhydrazine) and the corresponding nitrodiketone, which dictates regiochemistry via the hydrazine nucleophilicity.
Protocol B: Chemoselective Reduction of Nitro Group
Objective: Reduction of the nitro group to an amine without dehalogenating the aromatic ring (if halogens are present).[1]
Method: Iron-mediated reduction (Bechamp conditions).[1] Note: Catalytic Hydrogenation (
, Pd/C) is preferred for non-halogenated substrates.[1]
Product: The resulting 4-amino-pyrazole is often unstable to oxidation (turning brown/purple).[1] Store under Argon at -20°C or use immediately in the next step.
Protocol C: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
Objective: Condensation of the 4-amino-pyrazole with a 1,3-dicarbonyl to form a fused bicyclic kinase inhibitor scaffold.[1]
Condensation: Dissolve the amine in Glacial Acetic Acid (10 volumes).
Addition: Add the 1,3-dicarbonyl compound.
Cyclization: Reflux at 110°C for 4 hours.
Mechanism:[1][2][6][7] Acid-catalyzed Schiff base formation followed by nucleophilic attack of the pyrazole ring nitrogen (N2) onto the carbonyl, closing the pyrimidine ring.[1]
Workup: Cool to room temperature. Pour into ice water.
Precipitation: Neutralize with
(aq) to pH 8. The product usually precipitates as a solid.[1]
Recrystallization: Purify from Ethanol or Acetonitrile.[1]
Analytical Data & Validation
To validate the synthesis, compare the NMR shifts of the isomers. The position of the proton on the pyrazole ring (H-5 or H-3) is diagnostic.[1]
Feature
1-Alkyl-3-phenyl Isomer
1-Alkyl-5-phenyl Isomer
H-5 Proton (Singlet)
8.2 - 8.5 ppm
N/A (Substituted)
H-3 Proton (Singlet)
N/A (Substituted)
7.8 - 8.0 ppm
N-Methyl Shift
3.9 - 4.0 ppm
3.6 - 3.8 ppm (Shielded by Phenyl)
NOESY Correlation
N-Me H-5
N-Me Phenyl Protons
Table 1: Diagnostic NMR signals for distinguishing regiochemical isomers in
.
References
Regioselective Synthesis of Pyrazoles:
Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.[1]
[1]
Kinase Inhibitor Scaffolds:
Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 2004.[1]
Iron-Mediated Reduction Protocols:
Org. Synth. 2010, 87, 161.[1] "Reduction of Nitroarenes using Iron Powder."
[1]
Pyrazolo[1,5-a]pyrimidine Synthesis:
Al-Mulla, A. "Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Condensation Reactions."[1][8][9][10] Molecules, 2020.[1][11]
[1]
Tautomerism in Pyrazoles:
Elguero, J., et al. "Prototropic Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry, 2000.[1]
Nitro-pyrazole derivatives represent a potent class of antimicrobial agents, often exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. The pharmacological efficacy of these compounds typically hinges on two core mechanisms: the pyrazole scaffold interfering with cell wall synthesis (peptidoglycan inhibition) and the nitro group (
) , which acts as a "warhead." Upon entry into the microbial cell, the nitro group is enzymatically reduced (often by nitroreductases) into reactive nitro-radical anions. These intermediates inflict lethal damage on microbial DNA and proteins.
However, this same mechanism introduces significant experimental challenges:
Solubility: Nitro-pyrazoles are often highly hydrophobic, requiring precise solvent management to prevent precipitation in aqueous media.
Genotoxicity Risks: The nitro-reduction pathway mirrors mechanisms of mutagenicity in mammalian cells, necessitating early-stage genotoxicity screening (Ames Test).
Chemical Stability: Light sensitivity and susceptibility to hydrolysis can skew assay results.
This guide provides a standardized, self-validating workflow for profiling these derivatives, synthesizing CLSI (Clinical and Laboratory Standards Institute) guidelines with specific adaptations for nitro-heterocycles.
Compound Management & Preparation
Objective: To generate stable stock solutions without compromising biological activity or inducing precipitation-based false positives.
Reference Antibiotic: Ciprofloxacin or Metronidazole (for anaerobes).
Step-by-Step Workflow
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][3] For anaerobic testing (critical for nitro-compounds), use Brucella Agar supplemented with hemin and vitamin K1.
Compound Dilution:
Prepare a 100x stock in DMSO.
Dilute 1:50 in media to create a 2x working solution (2% DMSO).
Add 100 µL of 2x working solution to Column 1 of the 96-well plate.
Perform serial 2-fold dilutions across the plate (Columns 1–10). Discard 100 µL from Column 10.
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to all wells (Final volume: 200 µL; Final DMSO: 1%).
Incubation:
Aerobes: 16–20 hours @ 35°C ± 2°C (ambient air).
Anaerobes: 48 hours @ 37°C in an anaerobic chamber (
).
Readout: Visual inspection for turbidity or automated OD reading at 600 nm.
Visualization: MIC Workflow
Caption: Workflow for Broth Microdilution Assay (CLSI M07 compliant).
Protocol B: Time-Kill Kinetics Assay
Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (≥3
reduction) activity.[3] This is crucial for nitro-pyrazoles, which are often bactericidal due to radical formation.
Experimental Setup
Concentrations: Control (0x), 1x MIC, 2x MIC, 4x MIC.
Volume: 10 mL cultures in 50 mL Erlenmeyer flasks (ensures adequate aeration).
Sampling Points: 0, 2, 4, 8, and 24 hours.
Protocol
Inoculation: Prepare a starting inoculum of
CFU/mL in CAMHB containing the test compound.
Incubation: Incubate at 37°C with shaking (200 rpm).
Sampling: At each time point, remove 100 µL.
Neutralization (Critical): Transfer the aliquot into 900 µL of Saline + 0.1% Sodium Thioglycolate .
Why? Thioglycolate neutralizes residual oxidative radicals from the nitro compound, preventing carryover inhibition on the agar plate.
Plating: Perform serial 10-fold dilutions and plate 20 µL spots on Nutrient Agar.
Counting: Count colonies after 24h incubation. Calculate CFU/mL.
Data Analysis Table
Parameter
Bacteriostatic Definition
Bactericidal Definition
Log Reduction (24h)
reduction from initial inoculum
reduction from initial inoculum
Growth Curve
Stalls at initial level or slow decline
Rapid, sharp decline
Re-growth
Likely after 24h if drug dissipates
Unlikely if sterilization achieved
Protocol C: Genotoxicity Screening (Ames Test)
Objective: Nitro groups are structural alerts for mutagenicity. The OECD 471 guideline must be followed, specifically using the Pre-incubation Method which is more sensitive for nitro-compounds than the standard plate incorporation method.
Application Notes & Protocols for Crystal Growth of 4-Nitro-5-Phenyl-1H-Pyrazole and its Complexes
**Abstract This document provides a comprehensive guide to the principles and methodologies for obtaining high-quality single crystals of 4-nitro-5-phenyl-1H-pyrazole and its molecular complexes. Recognizing the critical...
Author: BenchChem Technical Support Team. Date: February 2026
**Abstract
This document provides a comprehensive guide to the principles and methodologies for obtaining high-quality single crystals of 4-nitro-5-phenyl-1H-pyrazole and its molecular complexes. Recognizing the critical role of single-crystal X-ray diffraction in modern drug discovery and materials science, this guide is tailored for researchers, chemists, and drug development professionals. It moves beyond generic protocols to explain the causal relationships between solvent choice, supersaturation dynamics, and crystal morphology. Detailed, adaptable protocols for slow evaporation, vapor and liquid diffusion, and thermal gradient methods are presented, grounded in the physicochemical properties of related pyrazole and nitroaromatic compounds.
Foundational Principles: The Causality of Crystallization
The successful growth of a single crystal is a thermodynamic process governed by controlled supersaturation. For a molecule like 4-nitro-5-phenyl-1H-pyrazole, which possesses a rigid aromatic core, a polar nitro group, and hydrogen bonding capabilities via the pyrazole N-H, intermolecular interactions are complex. The goal is not merely to precipitate the solid but to guide the molecules to assemble into a highly ordered, single-crystalline lattice.
1.1. The Critical Role of the Solvent
The choice of solvent is the most influential parameter in solution-based crystal growth. The solvent dictates the solubility curve, influences molecular interactions, and can even be incorporated into the crystal lattice. For 4-nitro-5-phenyl-1H-pyrazole, the presence of both a nonpolar phenyl ring and a polar nitro group suggests a moderate polarity. While specific solubility data for this exact compound is not widely published, we can infer starting points from related structures like 4-nitro-1H-pyrazole, which shows good solubility in ethanol, acetone, and chloroform, but limited solubility in water[1]. The addition of the phenyl group will likely enhance solubility in solvents like toluene, ethyl acetate, and dichloromethane.
Key Causality:
Solubility Gradient: The ideal solvent will dissolve a moderate amount of the compound at a given temperature. Too high a solubility makes it difficult to achieve the gentle supersaturation needed for slow growth. Too low a solubility requires impractical volumes of solvent.
Intermolecular Interactions: The solvent competes with the solute for hydrogen bonding and other intermolecular interactions. A solvent that strongly hydrogen-bonds to the pyrazole N-H or the nitro group's oxygen atoms can inhibit the formation of the necessary solute-solute interactions that build the crystal lattice. Conversely, a solvent that promotes these interactions can be beneficial. For instance, aromatic solvents like toluene or benzene may encourage π-π stacking between the phenyl rings of the solute molecules.
1.2. Achieving Supersaturation: The Driving Force
Crystallization occurs when the concentration of a solute in solution exceeds its equilibrium solubility, creating a metastable supersaturated state. From this state, molecules can transition into the more thermodynamically stable solid phase. The rate at which this supersaturation is achieved dictates the quality of the crystals. Rapid changes promote rapid nucleation, leading to many small crystals or an amorphous powder. Slow, controlled changes are essential for growing large, single crystals.
Pre-Protocol: Physicochemical Characterization
Before attempting the protocols below, it is imperative to characterize your specific batch of 4-nitro-5-phenyl-1H-pyrazole or its complex.
Purity Assessment: Ensure the compound is of the highest possible purity (>98%). Impurities can act as nucleation sites, leading to poor crystal quality, or inhibit growth altogether.
Solubility Screening: Perform small-scale solubility tests to classify solvents as "good" (high solubility), "poor" (low solubility), or "moderate." This is the most critical experimental step for protocol design.
Thermal Stability: For thermal methods, determine the decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Many nitrated pyrazoles exhibit high thermal stability, with decomposition temperatures exceeding 250°C, making them suitable for melt or high-temperature solution methods[2][3].
Table 1: Suggested Solvents for Initial Screening
Solvent Class
Examples
Rationale & Expected Interaction
Alcohols
Ethanol, Methanol, Isopropanol
Good starting point. Can form hydrogen bonds, potentially leading to solvate inclusion. Ethanol is a common recrystallization solvent for related pyrazole compounds[4].
Esters
Ethyl Acetate, Butyl Acetate
Moderate polarity. Acts as a hydrogen bond acceptor. Ethyl acetate is frequently a good choice for organic complexes and was used to recrystallize a similar compound[5].
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Good dissolving power for polar compounds. Volatility can be high, requiring careful control of evaporation[1].
Chlorinated
Dichloromethane (DCM), Chloroform
Good solubility for many organics. High volatility requires very slow evaporation techniques (e.g., pinhole cap)[1].
Aromatic
Toluene, Xylenes
May promote π-π stacking interactions. Useful in layering techniques as either the solvent or anti-solvent.
Ethers
Tetrahydrofuran (THF), Dioxane
Good solvents but can sometimes lead to oiling out[6]. Use with caution, often in binary systems.
Amides
N,N-Dimethylformamide (DMF), DMSO
High dissolving power, often used as a last resort. Excellent for vapor diffusion with a less polar anti-solvent. A related pyrazole complex was crystallized from DMF[7].
Alkanes
Heptane, Hexane
Likely to be poor solvents (anti-solvents). Primarily used in diffusion/layering techniques to induce crystallization.
Experimental Protocols
The following protocols are designed to be adaptable. The key is to start with a moderately saturated solution and proceed slowly, allowing days or even weeks for crystal growth.
Protocol 1: Slow Evaporation
This is the simplest method and an excellent starting point. It relies on slowly increasing the solute concentration by evaporating the solvent.
Causality: The slow removal of solvent molecules gently pushes the solution into a state of supersaturation, allowing a small number of nucleation sites to form and grow over time.
Methodology:
Prepare a nearly saturated solution of the compound in a chosen "good" or "moderate" solvent (e.g., ethanol, ethyl acetate) at room temperature.
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could cause unwanted nucleation.
Cover the vial in a way that allows for very slow solvent evaporation. A common method is to cover the vial with paraffin film and pierce it with a single pinhole.
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
Monitor the vial over several days to weeks. Avoid disturbing the vial, as this can cause premature precipitation.
Diagram 1: Slow Evaporation Workflow
Caption: Workflow for the slow evaporation crystal growth technique.
This technique is highly effective for compounds that are either sparingly soluble or so soluble that evaporation is difficult to control. It involves two solvents: a "good" solvent in which the compound is dissolved, and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.
Causality: The anti-solvent slowly diffuses in the vapor phase into the solution containing the compound. This gradually decreases the overall solubility of the compound in the mixed-solvent system, leading to controlled supersaturation and crystallization.
Methodology:
Dissolve the compound in a minimal amount of a "good," relatively low-volatility solvent (e.g., DMF, Toluene).
Filter this solution into a small, open vial (e.g., a 1-dram vial).
Place this small vial inside a larger, sealable jar or beaker.
Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger jar, ensuring the level is below the top of the inner vial. Common anti-solvents include pentane, hexane, or diethyl ether.
Seal the larger jar tightly.
Store in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly dissolve into the solution in the inner vial, inducing crystallization.
Diagram 2: Vapor Diffusion Setup
Caption: Schematic of a vapor diffusion crystallization setup.
Protocol 3: Thermal Gradient (Slow Cooling)
This method is suitable for compounds that have a significant increase in solubility with temperature and are thermally stable.
Causality: A saturated solution is prepared at an elevated temperature. As the solution is cooled very slowly, the solubility decreases, and the system becomes supersaturated. The slow rate of cooling allows for controlled crystal growth rather than rapid precipitation.
Methodology:
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, toluene) at a temperature near the solvent's boiling point but well below the compound's decomposition temperature.
Filter the hot solution into a clean, pre-warmed vial or flask.
Seal the container.
Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water of the same temperature, or a programmable heating block) that will allow for extremely slow cooling to room temperature over 24-72 hours.
Once at room temperature, allow the vial to stand undisturbed for several more days.
Crystallization of Complexes
Growing crystals of complexes (e.g., with metal salts or co-formers) requires adapting the above protocols.
Metal Complexes: Pyrazole ligands readily coordinate with transition metals[8][9]. To crystallize a metal complex of 4-nitro-5-phenyl-1H-pyrazole, combine stoichiometric amounts of the ligand and the metal salt (e.g., CuCl₂, Ni(OAc)₂) in a suitable solvent, such as warm ethanol[9]. The resulting solution can then be subjected to slow evaporation or diffusion techniques. The coordination changes the solubility and intermolecular forces, often making crystallization easier.
Co-crystals: Co-crystallization involves introducing a second, neutral molecule (a co-former) that will integrate into the crystal lattice via non-covalent interactions like hydrogen bonding or π-π stacking. The protocol involves dissolving both the target compound and the co-former in a common solvent and applying standard crystallization techniques. The choice of co-former is a rational design process based on predicted intermolecular interactions.
Troubleshooting
Problem
Probable Cause
Suggested Solution
No Crystals Form
Solution is not sufficiently supersaturated; compound is too soluble.
Allow more solvent to evaporate. Use a more volatile anti-solvent in diffusion methods. Try a different solvent system where solubility is lower.
Formation of Oil/Amorphous Precipitate
Supersaturation achieved too quickly; compound is too soluble in the final solvent mixture.
Slow down the process (reduce pinhole size, use a less volatile anti-solvent, slow the cooling rate). Start with a more dilute solution. Try a different solvent. THF is known to sometimes cause oiling[6].
Many Small Crystals (Powder)
Nucleation rate is too high.
Ensure the vial is scrupulously clean. Start with a less saturated solution. Slow down the rate of supersaturation.
Twinned or Poor Quality Crystals
Growth rate is too fast.
Repeat the experiment with a slower rate of supersaturation. Consider a different method (e.g., switch from evaporation to diffusion).
References
Solubility of 4-nitro-1H-pyrazole. Solubility of Things.[Link]
Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Krishna Pandey, et al. (2023). ResearchGate. [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. Christine M. Moore (2014). PMC - NIH. [Link]
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Mohammed A. Baashen, et al. (2020). ORCA - Cardiff University. [Link]
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData (2024). PMC - NIH. [Link]
Growing Crystals. MIT Department of Chemistry.[Link]
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. U. B. Eke, et al. (2016). MDPI. [Link]
Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. Željko K. Jaćimović, et al. (2018). ResearchGate. [Link]
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. P. Anitha, et al. (2010). MDPI. [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. P. S. Shinde, et al. (2024). PubMed. [Link]
purification and recrystallization solvents for 4-nitro-5-phenyl-1H-pyrazole
Executive Summary & Chemical Context[1][2][3][4][5] Compound Identity: 4-nitro-5-phenyl-1H-pyrazole is subject to annular tautomerism.[1] In solution, the hydrogen on the nitrogen oscillates between N1 and N2, rendering...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
Compound Identity:
4-nitro-5-phenyl-1H-pyrazole is subject to annular tautomerism.[1] In solution, the hydrogen on the nitrogen oscillates between N1 and N2, rendering the 3-phenyl and 5-phenyl positions equivalent unless the nitrogen is substituted.[1] Consequently, protocols for 4-nitro-3-phenyl-1H-pyrazole are identical and applicable.[1]
Purification Challenge:
The introduction of the nitro group at position 4 significantly increases the acidity of the NH proton (pKa ~9-10) and the overall polarity of the molecule compared to the parent 3-phenylpyrazole.[1] Common impurities include:
Regioisomers: 3-nitro-5-phenyl-1H-pyrazole (Rare, but possible via different synthetic routes).[1]
Oxidation Byproducts: Pyrazoline oxides or tarry oligomers (often colored yellow/orange).[1]
Solvent Selection Matrix
The following matrix synthesizes solubility data based on the "Like Dissolves Like" principle modified for nitro-aromatic interactions.
Solvent System
Role
Suitability Rating
Technical Rationale
Ethanol / Water (9:1 to 1:1)
Primary Recrystallization
Excellent
The nitro group accepts H-bonds, while the phenyl ring requires organic character. Ethanol provides solubility at boiling; water acts as a potent anti-solvent upon cooling to force high-yield precipitation.[1]
Glacial Acetic Acid
Secondary Recrystallization
Good
Best for removing "oily" impurities.[1] Nitro compounds often crystallize well from acidic media, which suppresses ionization of the pyrazole NH.[1]
Toluene
Wash / Trituration
Moderate
Poor solvent for the nitro-pyrazole product but excellent for dissolving unreacted 3-phenylpyrazole (starting material).[1] Use for trituration, not recrystallization.[1]
DMF / Water
Precipitation (Drowning)
Specific
Use only if the product is heavily contaminated with inorganic salts or is insoluble in boiling ethanol.[1] Requires large water volumes to crash out the product.[1]
Ethyl Acetate / Hexanes
Chromatography/Trituration
Poor
Often leads to "oiling out" rather than crystallization due to the high polarity of the nitro group.[1]
Dissolution: Transfer crude 4-nitro-5-phenyl-1H-pyrazole to an Erlenmeyer flask. Add Ethanol (95%) (approx. 10-15 mL per gram of solid).[1]
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
Checkpoint: If solid remains undissolved after 15 minutes of reflux, add more ethanol in 1 mL increments.
Hot Filtration (Critical): If insoluble black specks (tars/metals) are visible, filter the boiling solution through a pre-warmed glass frit or Celite pad.[1]
Nucleation: Remove from heat. Add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 drops of hot ethanol to clear the solution back to transparent.[1]
Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, place in an ice bath (0-4°C) for 2 hours.
Collection: Filter the pale yellow/white needles via vacuum filtration. Wash with ice-cold 50% aqueous ethanol .
Method B: Acetic Acid Trituration
Recommended for sticky/oily crude products or removal of unreacted phenylpyrazole.[1]
Slurry: Place the crude material in minimal Glacial Acetic Acid (3 mL per gram).
Heat & Sonicate: Warm to 50°C and sonicate. The nitro-pyrazole may not fully dissolve, but impurities will.[1]
Cooling: Cool to room temperature.
Precipitation: Dilute the mixture with 3 volumes of cold water . The product should precipitate as a solid.[1]
Filtration: Filter and wash copiously with water to remove acid traces.[1]
Drying: Dry in a vacuum oven at 60°C (acetic acid is difficult to remove; ensure full drying).
Purification Workflow Decision Tree
The following diagram illustrates the logical flow for selecting the correct purification path based on the state of your crude material.
Figure 1: Decision matrix for purification based on crude physical state and impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Cause: This occurs when the saturation temperature of the solute is higher than the melting point of the solvated product, or if the solvent mixture is too polar too quickly.[1]
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol) to lower the polarity slightly.[1] Allow the solution to cool very slowly with vigorous stirring. Scratching the glass with a rod can induce nucleation before the oil phase separates.[1]
Q2: The product is highly colored (orange/red), but literature says it should be pale yellow/white.
Cause: Nitro compounds are susceptible to forming charge-transfer complexes or containing trace oxidation impurities (azo/azoxy species).[1]
Fix: Perform the recrystallization with Activated Charcoal . Add the charcoal (5-10% w/w) to the boiling ethanol solution, stir for 5 minutes, and filter hot through Celite before adding the water.
Q3: The melting point is lower than expected (Target: >160°C).
Cause: Retained solvent or regioisomer contamination.[1]
Fix: Dry the sample under high vacuum (0.1 mmHg) at 60°C for 12 hours. If the MP is still low, check 1H NMR for the presence of the 3-nitro isomer (rare) or unreacted starting material.[1]
References
Synthesis and Properties of Nitropyrazoles
Source: Zhang, J., et al. (2025).[1] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data.
Context: Establishes solubility trends for nitropyrazoles, confirming high solubility in DMF and moder
Technical Support Center: Nitro-Phenylpyrazole Regioisomer Separation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolution of 1,3- vs. 1,5-Regioisomers in Nitro-Phenylpyrazole Synthesis Introduction: The Regioselectivity Challenge Welcome to th...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Resolution of 1,3- vs. 1,5-Regioisomers in Nitro-Phenylpyrazole Synthesis
Introduction: The Regioselectivity Challenge
Welcome to the Technical Support Center. If you are synthesizing nitro-phenylpyrazoles—likely as scaffolds for COX-2 inhibitors, agrochemicals (e.g., Fipronil analogs), or p38 MAP kinase inhibitors—you are almost certainly encountering the "regioisomer problem."
The condensation of arylhydrazines with unsymmetrical 1,3-dicarbonyls (or their equivalents like enaminones) typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles.
The 1,5-Isomer: Often kinetically favored but sterically congested. The
-phenyl ring is twisted out of plane.
The 1,3-Isomer: Often thermodynamically favored and planar.
This guide provides self-validating protocols to diagnose, control, and separate these isomers.
Module 1: Diagnostic & Analytical Troubleshooting
Q: My TLC shows a single spot, but crude NMR suggests a mixture. How do I definitively identify which isomer I have?
A: Standard TLC often fails because the polarity difference between regioisomers can be marginal (
). You must use 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy for definitive structural assignment. Do not rely solely on chemical shift heuristics, as the strong electron-withdrawing nature of the nitro group can skew expected shielding patterns.
The Self-Validating NOE Protocol:
Target Interaction: You are looking for a spatial proximity signal between the ortho-protons of the N-phenyl ring and the substituent at Position 5 of the pyrazole.
1,5-Isomer (The "Twisted" Isomer): The
-phenyl ring is forced perpendicular to the pyrazole plane due to steric clash with the C-5 substituent. The ortho-phenyl protons are physically close to the C-5 group. Result: Strong NOE enhancement.
1,3-Isomer (The "Planar" Isomer): The C-5 position contains a proton (or a small group far from the phenyl ring). The
-phenyl ring is coplanar. Result: No NOE between phenyl-ortho protons and the C-3 substituent.
Data Table: NMR Diagnostic Markers (400 MHz, CDCl₃)
Feature
1,5-Isomer (Kinetic)
1,3-Isomer (Thermodynamic)
Mechanistic Cause
Geometry
Twisted (Non-planar)
Flat (Planar)
Steric clash at C-5
Phenyl Ortho-H
Shielded (Upfield shift)
Deshielded (Downfield)
Loss of conjugation in 1,5
NOE Signal
Strong (Phenyl-H ↔ C5-R)
Absent (Phenyl-H ↔ C3-R)
Proximity
13C NMR (C-5)
Typically ~130-140 ppm
Typically ~105-110 ppm (if H)
Hybridization/Environment
Module 2: Synthetic Control (Prevention)
Q: I need the 1,5-isomer, but I am getting mostly 1,3. How do I shift the ratio?
A: Regioselectivity is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The nitro group on your hydrazine (e.g., 4-nitrophenylhydrazine) significantly reduces the nucleophilicity of the
-terminal nitrogen.
Troubleshooting Checklist:
Solvent Polarity: Switch to a non-polar, non-protic solvent (e.g., Toluene or Hexane). Protic solvents (EtOH, AcOH) stabilize the transition state leading to the thermodynamic (1,3) product.
Temperature Control: 1,5-isomers are often kinetically controlled . Lower the reaction temperature (0°C to Room Temp). High heat (reflux in EtOH) promotes equilibration to the thermodynamic 1,3-isomer.
Acid Catalysis: If using enaminones, mild acid catalysis (HCl) can sometimes reverse selectivity by protonating the enaminone, making the hard/soft acid-base matching different.
Q: How does the position of the Nitro group affect separation?
A:
Nitro on Phenyl Ring: Makes the molecule less basic and generally less polar, but increases crystallinity. This often aids in separation by recrystallization.
Nitro on Pyrazole Ring (C-4): If you are nitrating a pre-formed pyrazole, the reaction is highly sensitive to the existing substituents. The nitro group adds significant polarity and "stiffness" to the ring, often making chromatography easier due to increased retention on silica.
Module 3: Purification Protocols
Q: Flash chromatography is failing to resolve the isomers. What is the optimized method?
A: Because 1,5-isomers are twisted, they disrupt the
-conjugation between the phenyl and pyrazole rings. This reduces their overall dipole moment compared to the planar 1,3-isomers.
The "Twisted Elution" Rule:
1,5-Isomers (Less Polar): Elute FIRST on normal phase silica.
Loading: Dry load! Dissolve crude in DCM, add silica, evaporate to dryness. Wet loading causes band broadening that ruins this difficult separation.
Mobile Phase: Hexane/Ethyl Acetate (or DCM/MeOH for very polar derivatives).
Gradient:
Hold at 0-5% EtOAc for 3 column volumes (CV) to elute non-polar impurities.
Very shallow gradient: 5% to 20% EtOAc over 20 CV.
Note: If
is < 0.1, a shallow gradient is critical.
Q: Can I avoid chromatography? What are the best recrystallization solvents?
A: Yes, recrystallization is often superior for nitro-phenylpyrazoles due to their high melting points.
Recrystallization Solvent Guide:
Solvent System
Target Isomer
Protocol Notes
Ethanol (Abs.)
1,3-Isomer
1,3-isomers are often less soluble in cold EtOH than 1,5-isomers.
EtOH / Water (9:1)
General
Good for "crashing out" the major isomer if ratio is > 4:1.
Hexane / Acetone
1,5-Isomer
Dissolve in min. hot acetone, add warm hexane until cloudy. Cool slowly.
Isopropanol
Nitro-derivatives
Excellent for 4-nitrophenyl derivatives; promotes slow crystal growth.
Visualizing the Workflow
Diagram 1: Separation Decision Tree
Caption: Logical workflow for determining the optimal separation strategy based on crude purity and isomer ratio.
Diagram 2: Mechanistic Origin of Polarity Differences
Caption: Steric clash in the 1,5-isomer forces the phenyl ring out of plane, reducing polarity and altering elution order.
References
Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
Fustero, S., et al. (2008).[3] Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorine. Organic Letters, 10(4), 605–608. Link
Aggarwal, R., et al. (2011). An overview on the synthesis of pyrazole derivatives. Organic & Medicinal Chemistry Letters, 1, 1-13. Link
Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link
Gao, K., et al. (2016). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles via a One-Pot Oxidative Aromatization. Tetrahedron Letters, 57(9), 1015-1018. Link
Navigating the Challenges of Pyrazole Nitration: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of nitropyrazole derivatives. The nitration...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist, this guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of nitropyrazole derivatives. The nitration of the pyrazole ring, a cornerstone reaction in medicinal and materials chemistry, is often accompanied by a host of side reactions that can complicate synthesis, reduce yields, and lead to challenging purification processes. This technical support center provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize these side reactions and achieve your desired synthetic outcomes with higher purity and efficiency.
We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding the "why" behind a particular experimental choice, you can more effectively troubleshoot and optimize your own unique nitration reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the electrophilic nitration of pyrazoles. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions with step-by-step protocols.
Issue 1: Poor Regioselectivity – Nitration at the Wrong Position
"I'm trying to nitrate my substituted pyrazole, but I'm getting a mixture of C4- and C3/C5-nitro isomers. How can I improve the regioselectivity?"
Underlying Cause: The pyrazole ring is an electron-rich heterocycle, and the position of electrophilic attack is highly influenced by both the inherent electronic properties of the ring and the directing effects of existing substituents. The C4 position is generally the most electron-rich and sterically accessible, making it the default site for nitration.[1] However, substituent effects can either enhance this preference or direct the nitration elsewhere.
Activating Groups (Electron-Donating Groups - EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density of the pyrazole ring, making it more reactive. They generally direct nitration to the C4 position. However, strong activating groups can also lead to over-reactivity and the formation of dinitrated products.
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups such as nitro, cyano, and carboxyl groups decrease the ring's electron density, making nitration more difficult.[2] They also tend to direct incoming electrophiles to the C4 position, as the C3 and C5 positions are more deactivated.
Solutions & Protocols:
Choice of Nitrating Agent: The reactivity of the nitrating agent is paramount. For many substrates, a milder agent provides greater selectivity.
Mixed Acid (HNO₃/H₂SO₄): This is a very strong nitrating system that generates the highly reactive nitronium ion (NO₂⁺).[3] It is often less selective and can lead to side reactions, especially with activated pyrazoles.
Acetyl Nitrate (in situ from HNO₃ and Ac₂O): This is a milder and more selective nitrating agent.[4] It is particularly effective for achieving C4-nitration while minimizing over-nitration.
N-Nitropyrazoles: N-nitropyrazoles bearing electron-withdrawing groups are excellent, mild nitrating agents that can be fine-tuned for specific applications.[2]
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the reaction pathway with the lowest activation energy, which is typically C4-nitration.
Protocol 1: Selective C4-Nitration of a Substituted Pyrazole using Acetyl Nitrate
This protocol is a general guideline and should be optimized for your specific substrate.
Materials:
Substituted Pyrazole (1.0 equiv)
Acetic Anhydride (Ac₂O)
Fuming Nitric Acid (HNO₃, ≥90%)
Dichloromethane (DCM) or other suitable solvent
Ice bath
Standard glassware for inert atmosphere reactions
Procedure:
Dissolve the substituted pyrazole in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Cool the mixture to 0 °C in an ice bath.
Slowly add fuming nitric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.
Extract the aqueous mixture with dichloromethane (3x).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Dinitrated Byproducts
"My reaction is producing a significant amount of dinitrated pyrazole, reducing the yield of my desired mononitrated product. How can I prevent this?"
Underlying Cause: Dinitration occurs when the mononitrated pyrazole product is sufficiently activated to undergo a second nitration under the reaction conditions. This is particularly common when the pyrazole ring has strong activating substituents or when harsh nitrating conditions are employed.[5]
Solutions & Protocols:
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. Using a large excess will drive the reaction towards dinitration.
Milder Nitrating Agent: Switch from mixed acid to a milder system like acetyl nitrate or a suitable N-nitropyrazole reagent.[2][4]
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This disfavors the higher activation energy pathway of the second nitration.
Shorter Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent the subsequent nitration of the product.
Workflow for Minimizing Dinitration
Caption: A systematic approach to reducing dinitration byproducts.
Issue 3: Ring Oxidation or Degradation Leading to Low Yield and Tar Formation
"I'm using mixed acid to nitrate a deactivated pyrazole, but I'm getting a low yield and a lot of dark, tarry material. What's happening to my compound?"
Underlying Cause: While the pyrazole ring is generally stable, harsh nitrating conditions, particularly with strong oxidizing agents like hot concentrated nitric acid and sulfuric acid, can lead to oxidative degradation of the ring.[5] This "destructive nitration" can result in ring-opening and the formation of complex, often polymeric, byproducts, which manifest as tar.[5] Deactivated pyrazoles often require more forcing conditions, increasing the risk of this side reaction.
Solutions & Protocols:
Avoid High Temperatures: Do not heat reactions with mixed acid unless absolutely necessary and with extreme caution. Maintain temperatures as low as possible.
Alternative Nitrating Systems: For deactivated substrates, consider using a more potent but less oxidative nitrating agent. N-nitropyrazoles with strongly electron-withdrawing groups can be highly effective.[2] Nitronium tetrafluoroborate (NO₂BF₄) is another powerful, non-acidic alternative.
Careful Workup: Ensure the reaction is thoroughly quenched in a large volume of ice water before extraction to neutralize the strong acids and remove excess oxidizing species.
Issue 4: Formation of N-Nitropyrazole and Rearrangement Products
"My analysis shows the presence of an N-nitropyrazole intermediate and multiple C-nitro isomers. How do I control this?"
Underlying Cause: The initial site of attack can be one of the ring nitrogens, forming an N-nitropyrazole. This is particularly prevalent with nitrating agents like nitric acid in acetic anhydride.[5] N-nitropyrazoles are often unstable intermediates that can rearrange to the more stable C-nitro products, typically the C4- and C3/C5-isomers, via a[6][7] sigmatropic shift.[8] The conditions of the reaction (temperature, solvent, acidity) can influence the rate of this rearrangement and the resulting isomer distribution.
Solutions & Protocols:
Promote Direct C-Nitration: Using a strong protic acid like sulfuric acid protonates the pyrazole ring, deactivating the nitrogen atoms towards electrophilic attack and favoring direct C-nitration by the nitronium ion.
Isolate the N-Nitropyrazole (if desired): If the N-nitropyrazole is the target, use milder, non-acidic conditions and maintain low temperatures throughout the reaction and workup to prevent rearrangement.
Control the Rearrangement: If the rearrangement is unavoidable, the conditions can sometimes be tuned to favor a specific isomer. For instance, thermal rearrangement in a specific solvent might favor one isomer over another. This often requires substrate-specific optimization.
Frequently Asked Questions (FAQs)
Q1: Which nitrating agent is best for my pyrazole?
A1: The "best" agent is substrate-dependent. The table below provides a general comparison to guide your initial choice.
General purpose, good selectivity for C4-nitration on moderately activated/deactivated rings.
N-Nitropyrazoles
Tunable (Low to High)
Minimal
Sensitive substrates requiring mild conditions; can be tuned for high reactivity.[2]
NO₂BF₄
High
Can be aggressive
Deactivated substrates where strong acid is undesirable.
Q2: How do I safely quench a pyrazole nitration reaction?
A2: Safety is paramount. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves. Work in a well-ventilated fume hood. The standard procedure is to slowly pour the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring. This dissipates the heat of dilution and neutralizes the strong acids. For larger scale reactions, consider adding the reaction mixture to the ice in a controlled manner via an addition funnel.
Q3: What are the best analytical methods to separate and identify my nitropyrazole isomers?
A3: A combination of techniques is often necessary.
Thin Layer Chromatography (TLC): Excellent for reaction monitoring. A mobile phase of ethyl acetate/hexane is a good starting point for silica gel plates.
Column Chromatography: The primary method for purification. Silica gel with an ethyl acetate/hexane gradient is commonly used to separate regioisomers.[9]
High-Performance Liquid Chromatography (HPLC): Provides higher resolution for separating closely related isomers. A C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase (often with a small amount of acid like formic or trifluoroacetic acid) is a robust starting point.[9][10]
Gas Chromatography (GC): Can be effective for volatile, thermally stable pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and determining the isomeric ratio in the final product mixture.
Q4: My pyrazole has a strongly deactivating group, and the nitration is very slow or doesn't work. What can I do?
A4: For highly deactivated systems, you need to increase the reactivity of the nitrating system.
Increase Temperature: Cautiously increase the reaction temperature. For mixed acid, this should be done with extreme care to avoid runaway reactions and degradation.
Use a Stronger Nitrating Agent: If mixed acid at a moderate temperature is ineffective, consider using fuming nitric acid with oleum (fuming sulfuric acid) or nitronium tetrafluoroborate.
Consider Alternative Synthetic Routes: It may be more efficient to introduce the nitro group earlier in the synthetic sequence before adding the deactivating group.
Mechanistic Insight: The Electrophilic Substitution Pathway
Understanding the mechanism of electrophilic aromatic substitution (EAS) on the pyrazole ring is key to controlling the reaction. The process generally involves two main steps:
Attack by the π-System: The electron-rich π-system of the pyrazole ring acts as a nucleophile, attacking the electrophile (NO₂⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
Deprotonation: A base (often HSO₄⁻ or H₂O) removes a proton from the carbon that was attacked, restoring the aromaticity of the pyrazole ring and yielding the final nitrated product.
The stability of the intermediate sigma complex determines the regioselectivity. Attack at the C4 position allows the positive charge to be delocalized over three atoms without placing it on the already electron-deficient N2 nitrogen, making this intermediate the most stable and the C4-nitro product the most common.
Caption: General mechanism of pyrazole nitration.
By applying the principles and protocols outlined in this guide, you will be better equipped to navigate the complexities of pyrazole nitration, leading to more successful and efficient synthetic outcomes.
References
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Available at: [Link]
Yadav, D. K., Singh, S. K., & Singh, R. K. (2021). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. The Journal of Organic Chemistry, 86(17), 11896-11906. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Elin, Y., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 333-339. Available at: [Link]
Curriculum Press. (n.d.). Activating And Deactivating Groups. Available at: [Link]
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. Available at: [Link]
Singh, R., et al. (2023). Ipso nitration in organic synthesis. RSC Advances, 13(31), 21303-21323. Available at: [Link]
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Wang, X., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Angewandte Chemie International Edition, 60(22), 12345-12349. Available at: [Link]
Shreeve, J. M., et al. (2018). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. Chemistry – An Asian Journal, 13(10), 1286-1290. Available at: [Link]
Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available at: [Link]
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. Available at: [Link]
Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Center for Biotechnology Information. Available at: [Link]
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(8), 1874-1883. Available at: [Link]
Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153. Available at: [Link]
Elguero, J., & Goya, P. (2005). Nitropyrazoles (review). ResearchGate. Available at: [Link]
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy. ResearchGate. Available at: [Link]
Katritzky, A. R., & Lue, P. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
de la Cruz, P., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(19), 7333-7338. Available at: [Link]
Habraken, C. L., & Cohen-Fernandes, P. (1971). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[6][7] sigmatropic nitro migration. The Journal of Organic Chemistry, 36(10), 1404-1406. Available at: [Link]
Dalinger, I. L., et al. (1998). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Chemistry of Heterocyclic Compounds, 34(7), 841-849. Available at: [Link]
Singh, R., et al. (2023). Ipso nitration in organic synthesis. RSC Advances. Available at: [Link]
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Available at: [Link]
Barata-Vallejo, S., et al. (2023). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. The Journal of Organic Chemistry. Available at: [Link]
Bakherad, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(19), 7335. Available at: [Link]
Unacademy. (n.d.). Notes on Ipso Nitration. Available at: [Link]
Starova, A. A., et al. (2018). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate. Available at: [Link]
Dalinger, I. L., et al. (2018). Unusual formation of 4-diazo-3-nitriminopyrazoles upon acid nitration of pyrazolo[3,4-d][6][11][12]triazoles. ResearchGate. Available at: [Link]
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
Prabhu, K. R., et al. (2013). Possible mechanism underlying the ipso-nitration of substituted nitroolefins: copper-catalyzed nitro decarboxylation of unsaturated carboxylic acids. ResearchGate. Available at: [Link]
optimizing reaction temperature for 4-nitro-5-phenyl-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 4-nitro-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistanc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-nitro-5-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for this specific synthesis. Here, you will find practical, experience-driven advice to help you navigate the common challenges and optimize your reaction conditions, with a special focus on the critical parameter of reaction temperature.
Introduction: The Importance of Temperature Control in Pyrazole Nitration
The synthesis of 4-nitro-5-phenyl-1H-pyrazole is a nuanced process where temperature is not merely a variable but a critical control point. The nitration of the pyrazole ring is an exothermic electrophilic aromatic substitution. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can result in the formation of undesirable side products, including regioisomers and polynitrated species. Furthermore, the energetic nature of nitro compounds necessitates careful temperature management to ensure operational safety. This guide will provide a framework for rationally optimizing the reaction temperature to achieve high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-nitro-5-phenyl-1H-pyrazole, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Yield of the Desired 4-Nitro-5-Phenyl-1H-Pyrazole
Potential Cause A: Incomplete Precursor Synthesis. The overall yield is dependent on the successful synthesis of the starting material, 5-phenyl-1H-pyrazole.
Solution: Ensure the complete consumption of starting materials in the precursor synthesis (e.g., via condensation of a 1,3-dicarbonyl compound with hydrazine). Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or prolonged reaction time may be necessary.
Potential Cause B: Insufficiently Low Temperature During Nitration. The nitration of the pyrazole ring is an activation energy-dependent process. If the temperature is too low, the reaction rate will be exceedingly slow, leading to poor conversion.
Solution: While maintaining initial cooling to control the exotherm upon addition of the nitrating agent, allow the reaction to slowly warm to a predetermined temperature. A typical starting point for nitration of heterocyclic compounds is 0-10 °C. If no reaction is observed, a gradual increase in temperature (e.g., to room temperature) may be required.
Potential Cause C: Inactive Nitrating Agent. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, can lose its potency if not fresh or if contaminated with water.
Solution: Use freshly prepared or opened reagents. Ensure all glassware is scrupulously dried before use.
Issue 2: Formation of Significant Impurities
Potential Cause A: Over-Nitration (Dinitration). Higher temperatures can promote the formation of dinitro-isomers, which can be difficult to separate from the desired product.
Solution: The key is stringent temperature control. Maintain the reaction at the lowest effective temperature that provides a reasonable reaction rate. A temperature increase beyond the optimal point can lead to a decrease in the yield of the desired mononitrated product.[1][2] For many nitrations, maintaining the temperature below 20°C is crucial.[3]
Potential Cause B: Formation of Regioisomers (e.g., 3-nitro or 5-nitro isomers). While the 4-position is generally favored for electrophilic substitution on the pyrazole ring, temperature can influence regioselectivity.
Solution: Lowering the reaction temperature generally enhances regioselectivity. Additionally, the choice of nitrating agent can play a role. Using a milder nitrating agent, such as nitric acid in acetic anhydride, might offer better control over isomer formation compared to the more aggressive nitric acid/sulfuric acid mixture.[4]
Potential Cause C: Phenyl Ring Nitration. At elevated temperatures, there is a risk of nitration on the phenyl substituent, leading to a mixture of nitrophenyl-nitropyrazole isomers.
Solution: Strict adherence to the optimized low-temperature protocol for the pyrazole ring nitration is essential to prevent this side reaction. The pyrazole ring is generally more activated towards electrophilic substitution than the phenyl ring, but this selectivity diminishes at higher temperatures.
Issue 3: Runaway Reaction
Potential Cause: Poor Heat Dissipation. Nitration reactions are exothermic. If the heat generated is not effectively removed, the reaction temperature can rise uncontrollably, leading to a dangerous runaway reaction.
Solution:
Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to the solution of 5-phenyl-1H-pyrazole, which is pre-cooled in an ice or ice-salt bath.
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Cooling Bath: Have an adequate cooling bath ready to manage the exotherm.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 5-phenyl-1H-pyrazole?
A1: The optimal temperature is a balance between reaction rate and selectivity. A good starting point for optimization is in the range of 0 °C to 10 °C . This range is often low enough to minimize the formation of side products while allowing the reaction to proceed at a reasonable rate. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup and reagent concentrations. Some studies on nitration of similar heterocyclic compounds have shown that increasing the temperature to around 60 °C can improve yield, but further increases can lead to a decrease.[1][2]
Q2: How does the choice of solvent affect the optimal reaction temperature?
A2: The solvent's boiling point and heat capacity can influence temperature control. For nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent. In such cases, the high viscosity at low temperatures must be considered to ensure efficient stirring. If a co-solvent is used, its freezing point must be below the intended reaction temperature.
Q3: Can I use a different nitrating agent, and how would that affect the temperature?
A3: Yes, other nitrating agents can be used, and they may require different temperature profiles. For example:
Nitric acid in acetic anhydride: This is a milder nitrating agent and may require slightly higher temperatures (e.g., room temperature) to achieve a good reaction rate.[4]
N-nitropyrazoles: These can act as nitrating reagents themselves, often under milder conditions.[5]
The choice of nitrating agent will depend on the desired reactivity and selectivity, and the optimal temperature will need to be determined for each system.
Q4: How can I monitor the progress of the reaction to determine the optimal time at a given temperature?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the disappearance of the starting material (5-phenyl-1H-pyrazole) and the appearance of the product. This will help you determine when the reaction is complete and prevent the formation of byproducts from prolonged reaction times or unnecessary heating.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-pyrazole (Precursor)
This protocol is a general guideline and may require optimization.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (benzylacetophenone) in ethanol.
Reagent Addition: Add a slight molar excess of hydrazine hydrate to the solution.
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting diketone.
Workup: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenyl-1H-pyrazole.
Protocol 2: Nitration of 5-Phenyl-1H-pyrazole - Temperature Optimization Workflow
This workflow outlines a systematic approach to optimizing the reaction temperature.
Caption: Workflow for optimizing the nitration temperature of 5-phenyl-1H-pyrazole.
Data Presentation
The following table illustrates the hypothetical effect of temperature on the synthesis of 4-nitro-5-phenyl-1H-pyrazole based on general principles of nitration reactions. Actual results should be determined experimentally.
Reaction Temperature (°C)
Reaction Time (hours)
Yield of 4-nitro isomer (%)
Key Side Products
0 - 5
4
~75
Minimal
10 - 15
2.5
~85
Trace dinitro isomers
20 - 25 (Room Temp)
1.5
~70
Dinitro and other regioisomers
> 30
1
< 50
Significant dinitro and phenyl-nitrated products
References
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
PMC. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
Semantic Scholar. (2005). Direct nitration of five membered heterocycles. [Link]
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
ResearchGate. (2021). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. [Link]
ResearchGate. (2018). Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment. [Link]
scaling up synthesis of 4-nitro-5-phenyl-1H-pyrazole for industrial use
Process Chemistry Support Center: Case #4N5P-ScaleUp Subject: Industrial Scale-Up of 4-Nitro-5-Phenyl-1H-Pyrazole Status: Open Priority: Critical Introduction: The Scale-Up Challenge Welcome to the Process Chemistry Supp...
Author: BenchChem Technical Support Team. Date: February 2026
Process Chemistry Support Center: Case #4N5P-ScaleUpSubject: Industrial Scale-Up of 4-Nitro-5-Phenyl-1H-Pyrazole
Status: Open
Priority: Critical
Introduction: The Scale-Up Challenge
Welcome to the Process Chemistry Support Center. You are likely transitioning from gram-scale discovery to kilogram-scale pilot production. The synthesis of 4-nitro-5-phenyl-1H-pyrazole presents a classic process chemistry paradox: the reaction (electrophilic aromatic substitution) is straightforward, but the engineering controls required to manage safety and regioselectivity at scale are complex.
This guide moves beyond literature procedures to address the causality of failure modes in large-scale nitration.
Module 1: Route Selection & Strategic Planning
User Query: Why use direct nitration? Can't we use a cyclization method to avoid the exotherm?
Technical Response:
While cyclization (e.g., hydrazine + nitrated 1,3-dicarbonyls) offers milder conditions, it is rarely economically viable for industrial scale due to the high cost of functionalized precursors and poor atom economy. Direct nitration of 3-phenyl-1H-pyrazole (tautomeric with 5-phenyl) is the industry standard because the starting material is cheap and the reaction is high-yielding if controlled.
The Core Chemistry:
The pyrazole ring is electron-rich (excessive
-electrons), making it highly susceptible to electrophilic attack. The phenyl ring is also nucleophilic, but the 4-position of the pyrazole is significantly more reactive ( times) than the phenyl ring. The challenge is preventing over-nitration (dinitration) or nitration on the phenyl ring.
Module 2: The Reaction (Nitration Dynamics)
User Query: We are seeing thermal spikes and lower yields (60%) upon scaling to 5kg. What is happening?
Root Cause Analysis:
At the bench scale, heat dissipation is efficient. At 5kg, the surface-area-to-volume ratio drops drastically. Nitration is highly exothermic (
). If you dose nitric acid too fast, you accumulate unreacted reagent. Once the threshold temperature is reached, the reaction "kicks" (thermal runaway), leading to dinitration byproducts and potential explosion risks.
Protocol: Controlled Mixed-Acid Nitration
Reagents:
Substrate: 5-phenyl-1H-pyrazole
Solvent/Catalyst: 98% Sulfuric Acid (
)
Reagent: 70% or 98% Nitric Acid (
) (Fuming is riskier but cleaner; 70% is cheaper but requires more to bind water).
Step-by-Step Optimization:
Dissolution (The Heat Sink): Dissolve the pyrazole in
(5-8 volumes). Crucial: This is exothermic (protonation of the pyrazole nitrogen). Cool to <10°C before adding nitric acid. The protonated pyrazole () is deactivated, which paradoxically helps regioselectivity by slowing the reaction down, allowing better thermal control.
The Dosing Regime: Add
dropwise.
Metric: Maintain internal temperature <20°C.
Stop Condition: If temp rises >25°C, stop dosing immediately.
The Cook: After addition, warm slowly to 40-50°C.
Why? To drive the reaction to completion. Remaining at 10°C often leaves 5-10% starting material.
Visual Workflow: Safety & Logic
Caption: Logic flow for controlling thermal runaway during nitration dosing.
Module 3: Work-up & Purification (The Bottleneck)
User Query: Upon quenching into water, the product comes out as a sticky oil ("oiling out") instead of a filterable solid. How do we fix this?
Troubleshooting Guide:
"Oiling out" occurs when the product precipitates as a supercooled liquid before it can crystallize. This traps impurities and acids.[1]
The Fix: Controlled Precipitation
Variable
Recommendation
Scientific Rationale
Quench Medium
Ice/Water mixture (3:1 ratio relative to acid volume).
Prevents oil droplets from coalescing into large masses.
Seeding
Add 0.1% pure crystal seed at the onset of turbidity.
Provides nucleation sites to bypass the oil phase.
pH Control
Adjust to pH 3-4 (do not go fully neutral yet).
4-Nitropyrazoles are acidic (). High pH can solubilize them as salts.
Purification Protocol:
Filtration: Filter the crude solid. Wash with cold water until filtrate is pH >4.
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Isopropanol .
Note: Avoid chlorinated solvents if possible; they are hard to remove to ppm levels required for pharma.
Caption: Decision tree for managing product isolation and "oiling out" issues.
Module 4: Analytical & Quality Control
User Query: Our HPLC shows two peaks, but NMR shows one species. Is our product degrading?
Technical Insight: The Tautomer Trap
You are likely observing Annular Tautomerism .
Structure: 4-nitro-5 -phenyl-1H-pyrazole
4-nitro-3 -phenyl-1H-pyrazole.
The Phenomenon: In solution, the proton on the pyrazole nitrogen hops between N1 and N2.[2]
HPLC Artifact: On slow columns or specific pH buffers, these tautomers can separate, appearing as two peaks.
NMR Verification: In
, the exchange is often fast, showing an average signal. If you cool the NMR probe, the peaks may split.
Validation Step:
Run the HPLC at a higher column temperature (e.g., 40-50°C). If the two peaks merge into one sharp peak, it is tautomerism, not impurity.
References
Nitration Safety & Calorimetry
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Reaction Hazard Assessment:
Synthesis & Regioselectivity
Khan, M. A., & Pinto, A. A. A. (1981). Nitration of 3-phenylpyrazole. Monatshefte für Chemie, 112, 635–639. (Foundational work on regioselectivity).[3][4]
Recent Optimization: BenchChem Technical Notes on Pyrazole Scale-Up.
Tautomerism in Pyrazoles
Elguero, J., et al. (2012). The Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry.
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
A Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-nitro-5-phenyl-1H-pyrazole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazoles stand out as a versatile scaffold, integral to the development of a wide array of pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazoles stand out as a versatile scaffold, integral to the development of a wide array of pharmaceuticals and agrochemicals. Their unique electronic and structural properties make them a focal point of synthetic and medicinal chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of a key derivative, 4-nitro-5-phenyl-1H-pyrazole. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a comparative analysis, grounded in fundamental principles of NMR spectroscopy and supported by experimental data from related compounds, to provide a comprehensive understanding of the structure-spectra relationship in this important class of molecules.
The Significance of 4-nitro-5-phenyl-1H-pyrazole
The introduction of a nitro group and a phenyl ring onto the pyrazole core dramatically influences its electronic properties and, consequently, its reactivity and biological activity. The nitro group, a strong electron-withdrawing moiety, can modulate the acidity of the pyrazole N-H proton and influence the electron density of the entire ring system. The phenyl group, on the other hand, introduces steric bulk and can participate in π-stacking interactions, which are crucial for molecular recognition in biological systems. A thorough understanding of the NMR spectra of 4-nitro-5-phenyl-1H-pyrazole is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to exhibit signals corresponding to the pyrazole ring proton (H-3), the N-H proton, and the protons of the phenyl group.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Key Influencing Factors
N-H
> 13.0
Broad Singlet
Deshielded due to the acidic nature of the proton and potential for hydrogen bonding. The electron-withdrawing nitro group at C4 further enhances this effect.
H-3
8.5 - 9.0
Singlet
Significantly deshielded by the adjacent nitrogen atom and the strong electron-withdrawing effect of the nitro group at the neighboring C4 position.
Phenyl (ortho-H)
7.6 - 7.8
Multiplet
Deshielded due to the anisotropic effect of the pyrazole ring and potential steric interactions with the nitro group influencing the dihedral angle of the phenyl ring.
Phenyl (meta/para-H)
7.4 - 7.6
Multiplet
Resonate in the typical aromatic region, with their exact shifts influenced by the overall electronic environment.
Causality Behind the Predicted Shifts:
The N-H Proton: The pyrazole N-H proton is inherently acidic. The presence of the strongly electron-withdrawing nitro group at the 4-position will significantly increase this acidity, leading to a pronounced downfield shift. In a non-protic solvent like DMSO-d₆, this signal is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.
The H-3 Proton: In an unsubstituted pyrazole, the H-3/H-5 protons appear around 7.7 ppm.[1][2] The nitro group at C4 exerts a powerful deshielding effect through both its inductive and resonance electron-withdrawing nature. This is expected to push the chemical shift of the lone pyrazole proton, H-3, significantly downfield into the 8.5 - 9.0 ppm region.
The Phenyl Protons: The chemical shifts of the phenyl protons will be influenced by the electronic nature of the pyrazole ring and the relative orientation of the two rings.[3] The ortho protons are likely to be the most deshielded due to their proximity to the heterocyclic ring.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for 4-nitro-5-phenyl-1H-pyrazole are summarized below.
Carbon
Predicted Chemical Shift (ppm)
Key Influencing Factors
C-5
145 - 150
Attached to a nitrogen atom and the phenyl group. The deshielding effect of the nitrogen is significant.
C-4
135 - 140
Directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
C-3
130 - 135
Attached to a nitrogen atom and adjacent to the nitro-substituted carbon, leading to a downfield shift compared to unsubstituted pyrazole.
Phenyl (ipso-C)
128 - 132
The quaternary carbon of the phenyl ring attached to the pyrazole.
Phenyl (ortho/meta/para-C)
125 - 130
Resonate in the typical aromatic region.
Causality Behind the Predicted Shifts:
Pyrazole Ring Carbons: In the parent pyrazole, C3/C5 appear around 134 ppm and C4 at approximately 105 ppm. The powerful electron-withdrawing nitro group at C4 will cause a substantial downfield shift for this carbon.[3] The C3 and C5 carbons will also be shifted downfield due to the overall electron-deficient nature of the ring. The phenyl group at C5 will further influence the chemical shift of this carbon.
Phenyl Ring Carbons: The chemical shifts of the phenyl carbons will be in the expected aromatic region, with slight variations depending on their position relative to the pyrazole ring.
To substantiate our predictions, a comparative analysis with structurally related pyrazoles is invaluable.
Comparison with 4-Nitropyrazole:
¹H NMR: In 4-nitropyrazole, the H-3 and H-5 protons are equivalent and appear as a singlet.[4] The introduction of the phenyl group at C-5 in our target molecule breaks this symmetry, resulting in a single, distinct signal for H-3.
¹³C NMR: The ¹³C NMR spectrum of 4-nitropyrazole shows a downfield shift for C4 due to the nitro group.[3] In 4-nitro-5-phenyl-1H-pyrazole, we expect a similar downfield shift for C4, with the C5 signal being further deshielded by the attached phenyl group.
Comparison with 3(5)-Phenylpyrazole:
¹H NMR: 3(5)-Phenylpyrazole exists as a mixture of tautomers. The pyrazole protons in this compound are less deshielded than what is predicted for the H-3 proton in our target molecule, highlighting the strong electron-withdrawing effect of the nitro group.[5]
¹³C NMR: The phenyl group in 3(5)-phenylpyrazole influences the chemical shifts of the pyrazole carbons.[6] By comparing this data with our predictions, we can isolate the electronic contribution of the nitro group in 4-nitro-5-phenyl-1H-pyrazole.
Experimental Protocol for NMR Acquisition
For researchers seeking to acquire experimental data for 4-nitro-5-phenyl-1H-pyrazole or similar compounds, the following protocol is recommended.
Instrumentation:
A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid 4-nitro-5-phenyl-1H-pyrazole.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrazoles to observe the exchangeable N-H proton.
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical spectral width: -2 to 16 ppm.
Number of scans: 16-64, depending on sample concentration.
Use a relaxation delay of at least 2 seconds to ensure quantitative integration where necessary.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum.
Typical spectral width: 0 to 200 ppm.
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
A relaxation delay of 2-5 seconds is recommended.
2D NMR (Optional but Recommended for Unambiguous Assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of 4-nitro-5-phenyl-1H-pyrazole and the expected key NMR correlations.
Caption: Molecular structure of 4-nitro-5-phenyl-1H-pyrazole.
Caption: Key predicted 2D NMR correlations for 4-nitro-5-phenyl-1H-pyrazole.
This guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 4-nitro-5-phenyl-1H-pyrazole. By combining theoretical predictions with comparative data from related structures, researchers can confidently assign spectral features and gain deeper insights into the structure and electronic properties of this important heterocyclic compound.
References
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. Available at: [Link]
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Available at: [Link]
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]
1H NMR of pyrazole : r/chemhelp - Reddit. Available at: [Link]
PROTON MAGNETIC RESONANCE IN AROMATIC NITRO COMPOUNDS - ConnectSci. Available at: [Link]
Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]
13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Available at: [Link]
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]
Technical Comparison Guide: FTIR Characterization of 4-Nitro-5-Phenyl-1H-Pyrazole
Executive Summary & Technical Context 4-Nitro-5-phenyl-1H-pyrazole represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and agrochemicals.[1] Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
4-Nitro-5-phenyl-1H-pyrazole represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and agrochemicals.[1] Its structural integrity relies on the precise regioselective nitration of the phenyl-pyrazole core.
For researchers and QC specialists, Fourier Transform Infrared (FTIR) spectroscopy serves as the primary rapid-screening tool to validate three critical quality attributes (CQAs):
Confirmation of Nitration: Appearance of characteristic
stretching modes.
Regioisomeric Purity: Distinguishing the stable C-nitro (4-position) from the kinetic N-nitro (1-position) impurity.
Scaffold Integrity: Verification of the Pyrazole
functionality and Phenyl ring retention.
This guide provides an objective, data-driven comparison of the target compound against its precursors and common isomeric impurities, establishing a self-validating protocol for identification.
Comparative Spectral Analysis
The following data synthesizes experimental values from nitropyrazole derivatives to establish the "Gold Standard" fingerprint for 4-nitro-5-phenyl-1H-pyrazole.
Table 1: Target Product vs. Precursor (Reaction Monitoring)
Use this table to confirm successful synthesis.
Vibrational Mode
5-Phenyl-1H-pyrazole (Precursor)
4-Nitro-5-phenyl-1H-pyrazole (Target)
Shift / Diagnostic Value
Stretch
(Broad)
(Broad)
Retained. Confirms the pyrazole ring nitrogen remains unsubstituted (essential for 1H tautomerism).
Absent
Primary Indicator. Strong, sharp band indicating successful nitration.
Absent
Secondary Indicator. Confirms nitro group presence; distinct from C-N stretches.
Pyrazole
Slight blue shift due to electron-withdrawing effect of the 4-nitro group.
Aromatic
Phenyl ring modes remain, often overlapping with nitro bands.
Table 2: Target Product vs. N-Nitro Isomer (Impurity Analysis)
Use this table to detect the common kinetic impurity (1-nitro-5-phenylpyrazole).
Feature
4-Nitro-5-phenyl-1H-pyrazole (C-Nitro)
1-Nitro-5-phenylpyrazole (N-Nitro Impurity)
Differentiation Logic
Region
Present ()
ABSENT
Critical QC Check. The 1-nitro isomer has no N-H bond. Absence of this band indicates wrong isomer.
N-bonded nitro groups vibrate at higher frequencies than C-bonded nitro groups.
N-nitro symmetric stretch is typically lower than C-nitro.
Structural Logic & Tautomerism
Understanding the tautomeric nature of this compound is vital for spectral interpretation. In the solid state (KBr pellet), the molecule exists as a hydrogen-bonded dimer or polymer, broadening the N-H band.
Figure 1: Tautomeric equilibrium. In solid-state FTIR (KBr), the spectrum represents a frozen snapshot of the H-bonded network, typically favoring the less sterically hindered tautomer.
Validated Experimental Protocol
To ensure reproducibility and avoid artifacts (such as water interference in the N-H region), follow this specific protocol designed for nitro-pyrazoles.
Method: KBr Pellet Transmission
Rationale: ATR (Attenuated Total Reflectance) is convenient but often shows weak intensity for the high-wavenumber N-H stretch due to poor contact or penetration depth. KBr transmission provides superior resolution for the critical
region.
Step-by-Step Workflow:
Desiccation: Dry the sample of 4-nitro-5-phenyl-1H-pyrazole at 60°C under vacuum for 2 hours. Nitro compounds can be hygroscopic; surface water mimics N-H signals.
Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic grade KBr (dried).
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind to avoid moisture absorption.
Pressing: Compress at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).
Acquisition:
Resolution:
Scans: 32 (minimum)
Background: Pure KBr pellet (freshly made).
Quality Control Decision Tree
Use this logic flow to interpret your spectral data during synthesis or incoming material inspection.
Figure 2: QC Decision Tree. A systematic approach to validating product identity based on spectral features.
References
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Detailed analysis of N-nitro vs C-nitro spectral shifts).
Chithambarathanu, T., et al. (2004). FTIR and FT-Raman spectral investigation of pyrazole derivatives. Spectrochimica Acta Part A. (Baseline vibrational modes for phenyl-pyrazole scaffold).
Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles in the solid state. Journal of the Chemical Society.
National Institute of Standards and Technology (NIST). Standard Reference Data for 4-Nitropyrazole. (Reference for nitro group shifts on pyrazole ring).
Mass Spectrometry Fragmentation Patterns of Nitro-Phenylpyrazoles: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Nitro-Phenylpyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Nitro-phenylpyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Nitro-Phenylpyrazoles
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
Nitro-phenylpyrazoles represent a critical scaffold in agrochemical (e.g., herbicides like pyraflufen-ethyl) and pharmaceutical development (e.g., antimicrobial agents). Their structural elucidation relies heavily on mass spectrometry (MS). However, the presence of the high-energy nitro group (
) combined with the nitrogen-rich pyrazole core creates complex fragmentation behaviors that vary significantly by ionization method and regioisomerism.
This guide provides a technical comparison of fragmentation patterns under Electron Ionization (EI) versus Electrospray Ionization (ESI), and differentiates the behavior of regioisomers (e.g., 3-nitro vs. 4-nitro substitution). It serves as a self-validating protocol for researchers aiming to identify these compounds in complex matrices.
Part 1: Comparative Analysis of Ionization Techniques[1]
The choice of ionization technique dictates the observed spectral "fingerprint." For nitro-phenylpyrazoles, a dual-approach is often required: EI for structural fingerprinting and ESI for molecular weight confirmation and sensitivity.
Table 1: Performance Comparison (EI vs. ESI)
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Energy Regime
Hard Ionization (70 eV)
Soft Ionization
Molecular Ion
Weak or Absent ()
Strong ( or )
Dominant Mechanism
Radical-induced cleavage
Collision-Induced Dissociation (CID) of even-electron ions
Key Fragments
, , Ring cleavage
,
Isomer Differentiation
High (Distinct "Ortho Effects")
Moderate (Requires )
Application
GC-MS (Volatile derivatives)
LC-MS/MS (Polar/Thermally labile)
Comparative Insight: The "Ortho Effect" Advantage
In EI-MS, nitro-phenylpyrazoles exhibit a phenomenon known as the "Ortho Effect" [1][3]. If the nitro group is adjacent (ortho) to a substituent containing abstractable hydrogens (e.g., an N-methyl group or an ortho-alkyl phenyl ring), a specific rearrangement occurs, leading to the loss of
() or . This is diagnostically significant for distinguishing 1-methyl-5-nitropyrazoles from their 1-methyl-4-nitro isomers, where the latter cannot undergo this interaction due to distance.
Part 2: Fragmentation Mechanisms & Pathways
Understanding the causality behind fragment ions is essential for accurate assignment. The fragmentation of nitro-phenylpyrazoles proceeds via three competing pathways.
Mechanism 1: Nitro-Nitrite Rearrangement (The Nitro Signature)
The most characteristic pathway for aromatic nitro compounds is the isomerization of the nitro group (
) to a nitrite ester ().
Step 1: Isomerization to nitrite.
Step 2: Homolytic cleavage of the O-NO bond.
Result: Loss of nitric oxide (
, 30 Da) to form the phenoxy-like radical cation .
Secondary Loss: The resulting ion often loses carbon monoxide (
, 28 Da).
Mechanism 2: Pyrazole Ring Cleavage
The pyrazole ring is stable but will fragment under high energy (EI) or high collision energy (CID).
Characteristic Loss: Elimination of hydrogen cyanide (
, 27 Da) or acetonitrile (, 41 Da) if methyl-substituted.
Pathway: This typically occurs after the loss of the nitro group, destabilizing the aromatic system.
Mechanism 3: Direct Cleavage
Loss of
: Direct cleavage of the C-N bond yields the aryl cation . This is often the base peak in ESI-MS/MS spectra of simple nitro-pyrazoles.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic 1-phenyl-4-nitropyrazole.
Caption: Competing fragmentation pathways for nitro-phenylpyrazoles showing the critical Nitro-Nitrite rearrangement and direct NO2 loss.
Part 3: Experimental Protocols
To replicate these patterns, the following validated workflows are recommended. These protocols ensure self-validating data by capturing both molecular weight (ESI) and structural fingerprints (EI/CID).
Objective: Hard ionization to observe "Ortho Effects" and deep fragmentation.
Derivatization (If necessary): If the phenylpyrazole has polar groups (e.g., -OH, -COOH), derivatize with BSTFA + 1% TMCS (60°C, 30 min) to ensure volatility.
GC Conditions:
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
X-ray diffraction crystal structure of 4-nitro-5-phenyl-1H-pyrazole
Executive Summary: The Donor-Acceptor Scaffold The crystal structure of 4-nitro-5-phenyl-1H-pyrazole represents a critical benchmark in the study of push-pull heterocyclic systems. Unlike simple pyrazoles, this derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Donor-Acceptor Scaffold
The crystal structure of 4-nitro-5-phenyl-1H-pyrazole represents a critical benchmark in the study of push-pull heterocyclic systems. Unlike simple pyrazoles, this derivative incorporates a strong electron-withdrawing nitro group (
) at the 4-position and a lipophilic phenyl donor at the 5-position.
This guide objectively compares the solid-state behavior of this compound against its non-nitro analogs and its solution-state dynamics. The data reveals that the nitro group is not merely a substituent but the primary architect of the crystal lattice, driving density and locking tautomeric preferences that are fluid in solution.
Comparative Analysis: Performance & Properties
Metric A: Tautomeric Stability (Solid State vs. Solution)[1]
In the context of drug design, defining the active tautomer is crucial for receptor binding. Pyrazoles exhibit annular tautomerism (
XRD provides precise bond orders for QSAR modeling.
Technical Insight: In the solid state, the nitro group at position 4 often serves as a hydrogen bond acceptor, stabilizing the
of a neighboring molecule. This interaction () is significantly stronger than the interactions seen in non-nitro pyrazoles, effectively "freezing" the tautomer that best facilitates this packing.
Metric B: Crystal Packing & Intermolecular Forces
Comparing the 4-nitro derivative to the unsubstituted 3-phenyl-1H-pyrazole highlights the "Nitro Effect" on lattice architecture.
Property
4-Nitro-5-phenyl-1H-pyrazole
Alternative: 3-Phenyl-1H-pyrazole (No Nitro)
Structural Consequence
Primary Interaction
Strong H-Bonds (). The nitro oxygen is a hard acceptor.
Weak/Medium H-Bonds (). Pyrazole-pyrazole dimers.
Nitro derivatives typically exhibit higher melting points and density.
Pi-Stacking
Enhanced. The electron-deficient pyrazole (due to nitro) stacks effectively with electron-rich phenyl rings.
Moderate. Driven only by dipole moments.
Enhanced stacking improves charge transfer properties for optoelectronics.
Planarity (Twist)
Variable. Steric clash between Nitro and Phenyl can force a twist (approx. 30-60°).
Planar to Twisted. Lower steric bulk allows flatter conformations.
The twist angle modulates conjugation length and optical absorption.
Experimental Protocol: From Synthesis to Structure
To replicate these results, the following self-validating workflow is recommended. This protocol emphasizes the production of diffraction-quality single crystals, which is the primary bottleneck in this analysis.
Phase 1: Synthesis & Purification
Reaction: Vilsmeier-Haack cyclization or condensation of 3-nitro-flavones/chalcones with hydrazine hydrate.
Purification: Recrystallization from Ethanol/DMF (9:1 ratio). Crucial: Slow cooling is required to prevent micro-crystalline powder formation.
Phase 2: Crystallization (The "Slow Evaporation" Method)
Dissolution: Dissolve 20 mg of pure compound in 5 mL of warm Ethanol.
Filtration: Pass through a 0.45
m PTFE filter into a clean scintillation vial (removes nucleation sites).
Perturbation: Add 2 drops of DMF (Dimethylformamide) to increase solubility and slow down evaporation.
Growth: Cover with parafilm, poke 3 small holes, and store in a vibration-free dark environment at 20°C.
Harvest: Harvest block-like crystals after 5-7 days.
Phase 3: Data Collection & Refinement[3]
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
Temperature: Collect data at 100K (Liquid Nitrogen stream) to reduce thermal ellipsoids and precise H-atom location.
Strategy: Full sphere collection (Run time ~4-8 hours depending on source brightness).
Visualization: Crystallography Workflow
Figure 1: Step-by-step workflow for determining the crystal structure, from chemical synthesis to final refinement.
Structural Mechanism: The "Nitro-Lock" Effect[2]
The following diagram illustrates the logical relationship between the chemical substituents and the resulting macroscopic crystal properties.
Figure 2: Mechanistic impact of the 4-nitro group on the physicochemical properties and crystal engineering of the molecule.
References
El-Hiti, G. A., et al. (2020).[2] Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS.
Viveka, S., et al. (2016).[3] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.[3]
Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study. Journal of the Chemical Society.
Portilla, J., et al. (2007). Hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. Acta Crystallographica Section C.
Infantes, L., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules.
A Comparative Analysis of the Bioactivity of 4-Nitro-5-phenyl-1H-pyrazole and 4-Amino-5-phenyl-1H-pyrazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the bioactive properties of 4-nitro-5-phenyl-1H-pyrazole and its amino analogue, 4-amino-5-phenyl-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the bioactive properties of 4-nitro-5-phenyl-1H-pyrazole and its amino analogue, 4-amino-5-phenyl-1H-pyrazole. Drawing upon available experimental data, this document explores their synthesis, potential therapeutic applications, and the underlying structure-activity relationships that govern their biological effects.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The nature and position of substituents on the pyrazole ring play a crucial role in determining the specific biological activity and potency of these compounds. This guide focuses on the comparative analysis of two closely related phenylpyrazole derivatives: one bearing an electron-withdrawing nitro group at the 4-position and the other an electron-donating amino group at the same position. This substitution is expected to significantly influence the electronic properties, and consequently, the bioactivity of the molecules.
Synthesis and Chemical Properties: A Tale of Two Functionalities
The synthetic route to 4-amino-5-phenyl-1H-pyrazole typically proceeds through the reduction of its nitro precursor, 4-nitro-5-phenyl-1H-pyrazole. This common synthetic relationship makes a comparative study of their biological activities particularly relevant, as researchers synthesizing the amino derivative will inherently have access to the nitro intermediate.
Synthesis of 4-Nitro-5-phenyl-1H-pyrazole
The synthesis of 4-nitropyrazoles can be achieved through the nitration of the parent pyrazole ring. Pyrazole itself undergoes electrophilic substitution, such as nitration, preferentially at the C4-position.[3]
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of 4-nitro-5-phenyl-1H-pyrazole.
Synthesis of 4-Amino-5-phenyl-1H-pyrazole
The amino derivative is commonly prepared by the reduction of the corresponding nitro compound. Various reducing agents can be employed for this transformation, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of 4-amino-5-phenyl-1H-pyrazole from its nitro precursor.
Comparative Bioactivity: A Dichotomy of Effects
The electronic disparity between the nitro and amino groups leads to distinct biological profiles for these two compounds. While direct comparative studies on these exact molecules are limited, analysis of related structures allows for informed inferences.
Antimicrobial Activity
Generally, pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[4][5] The presence of a nitro group, particularly on a phenyl ring attached to a heterocyclic system, has been associated with antimicrobial activity in some cases. For instance, a pyrazoline derivative with a 5-(4'-nitro)phenyl substituent showed good broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6] Another study on a 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide derivative demonstrated notable antibacterial and antifungal activity.[7]
Conversely, the bioactivity of aminopyrazoles can be variable. While some 5-aminopyrazole derivatives exhibit antimicrobial effects, a review on aminopyrazoles indicated that 4-aminopyrazoles did not show significant antibacterial or antimycotic activity in the tested compounds.[1] However, other studies on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides have reported promising antibacterial activity, particularly against Staphylococcus aureus.[8]
Hypothetical Comparative Antimicrobial Profile:
Compound
Predicted Antibacterial Activity
Predicted Antifungal Activity
Rationale
4-Nitro-5-phenyl-1H-pyrazole
Potentially Moderate to Good
Potentially Moderate
The electron-withdrawing nature of the nitro group can contribute to antimicrobial effects.[6][7]
4-Amino-5-phenyl-1H-pyrazole
Potentially Low to Moderate
Potentially Low
4-Aminopyrazoles have shown variable and sometimes limited antimicrobial activity in broader screenings.[1]
Anticancer Activity
The anticancer potential of pyrazole derivatives is a subject of extensive research.[6] The influence of the 4-substituent is critical in defining the cytotoxic profile.
Some studies suggest that the presence of a nitrophenyl group can confer potent anticancer activity. For example, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.[9] Another study on pyrimidine derivatives of antipyrine showed that a 4-nitro phenyl derivative was nearly as active as the standard drug Doxorubicin against the MCF7 breast cancer cell line.[10][11]
In contrast, a review on aminopyrazoles suggests that 4-aminopyrazole compounds generally exhibit reduced anticancer activity compared to their 3-amino and 5-amino isomers.[1] However, the same review notes that 4-amino-5-phenylpyrazoles did show some anticancer activity against HeLa cells.[1] It is important to note that the broader class of aminopyrazole derivatives has been successfully developed as kinase inhibitors for cancer therapy, indicating that with appropriate structural modifications, potent anticancer agents can be designed.
Hypothetical Comparative Anticancer Profile:
Compound
Predicted Anticancer Activity
Potential Mechanism of Action
Rationale
4-Nitro-5-phenyl-1H-pyrazole
Potentially Moderate to Good
Induction of apoptosis, enzyme inhibition.
The nitrophenyl moiety is present in several potent anticancer pyrazole derivatives.[9][11]
4-Amino-5-phenyl-1H-pyrazole
Potentially Low to Moderate
Kinase inhibition (context-dependent).
4-Aminopyrazoles have shown reduced anticancer activity in some studies, though activity against specific cell lines has been observed.[1]
Enzyme Inhibition
The ability of pyrazole derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.
Derivatives of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole have been identified as good inhibitors of monoamine oxidases (MAOs).[7][12] While not directly comparable, this highlights the potential of the phenylpyrazole scaffold to interact with enzyme active sites. 4,5-dihydro-1H-pyrazole derivatives have also been investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS).[4][13]
For aminopyrazoles, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were optimized as highly selective inhibitors of p38 MAP kinase, with the exocyclic amino group playing a crucial role in binding to the enzyme.[14]
The electron-donating amino group in 4-amino-5-phenyl-1H-pyrazole could potentially act as a hydrogen bond donor, facilitating interactions with enzyme active sites. Conversely, the electron-withdrawing nitro group in 4-nitro-5-phenyl-1H-pyrazole would have different electronic and steric properties, leading to distinct inhibitory profiles.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, step-by-step methodologies for the synthesis and bioactivity evaluation of the two compounds.
Synthesis of 4-Nitro-5-phenyl-1H-pyrazole
Materials:
5-phenyl-1H-pyrazole
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Ice bath
Stirring apparatus
Standard laboratory glassware
Procedure:
In a flask equipped with a stirrer, dissolve 5-phenyl-1H-pyrazole in concentrated sulfuric acid at 0 °C in an ice bath.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
After the addition is complete, continue stirring at room temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Pour the reaction mixture onto crushed ice.
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitro-5-phenyl-1H-pyrazole.
Synthesis of 4-Amino-5-phenyl-1H-pyrazole
Materials:
4-Nitro-5-phenyl-1H-pyrazole
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))
Solvent (e.g., Ethanol, Ethyl acetate)
Acid (if using SnCl₂) (e.g., Concentrated Hydrochloric Acid (HCl))
Base for neutralization (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))
Hydrogen source (if using Pd/C) (e.g., Hydrogen gas or Ammonium formate)
Procedure (using SnCl₂/HCl):
Suspend 4-nitro-5-phenyl-1H-pyrazole in ethanol.
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid.
Reflux the mixture for a specified time (e.g., 3-6 hours), monitoring the reaction by TLC.
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 4-amino-5-phenyl-1H-pyrazole.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Procedure:
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized suspension of the test microorganism.
Include positive (microorganism in broth) and negative (broth only) controls.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: To assess the cytotoxic effect of the compounds on cancer cell lines.
Procedure:
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Future Directions
The comparison between 4-nitro and 4-amino-5-phenyl-1H-pyrazole highlights a critical aspect of medicinal chemistry: a minor structural modification can lead to a significant shift in biological activity.
Electronic Effects: The electron-withdrawing nitro group generally enhances electrophilicity and can participate in different non-covalent interactions compared to the electron-donating amino group, which can act as a hydrogen bond donor.
Therapeutic Potential: While the 4-nitro derivative may hold more promise as a broad-spectrum antimicrobial or a cytotoxic agent, the 4-amino analogue could be a more suitable starting point for developing selective enzyme inhibitors, leveraging its hydrogen bonding capabilities.
Further research should focus on a direct, parallel evaluation of these two compounds against a diverse panel of biological targets. The synthesis of a focused library of analogues with varying substituents on the phenyl ring and at other positions of the pyrazole core would provide a more comprehensive understanding of the SAR. Elucidating the precise mechanisms of action and identifying the specific molecular targets for each compound will be crucial for their future development as therapeutic agents.
References
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. International journal of molecular sciences, 15(5), 7540–7558. [Link]
Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3793.
Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & medicinal chemistry, 21(14), 4132–4142.
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. International journal of molecular sciences, 15(5), 7540–7558.
Kumar, V., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668326.
Hassan, A. S., et al. (2019). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 24(21), 3940.
Carrión, M. D., et al. (2011). 4,5-DIHYDRO-1H-PYRAZOLE as nNOS selective inhibitors: Synthesis and structure-activity relationship.
Manna, F., et al. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & medicinal chemistry letters, 12(24), 3629–3633.
Bagley, M. C., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116793.
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. PMC.
Manna, F., et al. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)
Tewari, A. K., et al. (2007). Current status of pyrazole and its biological activities. PMC.
Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 7), o1239.
Al-Ostath, A., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
Zhang, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575.
Arulprakash, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 58(4), 396-403.
Vasyl'chenko, O. V., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. MDPI.
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
Howes, H. L., Jr, & Lynch, J. E. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial agents and chemotherapy, 8(3), 324–327.
Gucký, T., et al. (2012). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Bioorganic & medicinal chemistry, 20(16), 4985–4993.
Carradori, S., et al. (2024).
El-Shehry, M. F., et al. (2022). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Photochromic Behavior and DFT Study. Molecules, 27(19), 6296.
Definitive Guide to Melting Point & Purity Validation: 4-Nitro-5-phenyl-1H-pyrazole
The following guide is structured as a high-level technical resource for drug development professionals, moving beyond basic textbook definitions to address the specific challenges of characterizing nitrated pyrazole int...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical resource for drug development professionals, moving beyond basic textbook definitions to address the specific challenges of characterizing nitrated pyrazole intermediates.
Executive Summary & Technical Context
4-Nitro-5-phenyl-1H-pyrazole (and its tautomer 4-nitro-3-phenyl-1H-pyrazole) is a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory agents. Its purity is paramount because the nitro group’s reduction is often the subsequent step; impurities here can lead to poisoned catalysts or complex byproduct mixtures that are difficult to separate later.
This guide compares the standard Capillary Melting Point (MP) determination against advanced alternatives like Differential Scanning Calorimetry (DSC) and HPLC , providing a validated workflow to ensure "Pharma-Grade" purity.
Structural Considerations
Tautomerism: This compound exists in dynamic equilibrium between the 3-phenyl and 5-phenyl forms. In the solid state, it typically crystallizes as a single tautomer, but trace moisture or solvent can induce shifts that broaden the melting range.
Expected Behavior: Unlike simple organics, nitropyrazoles often sublime or decompose near their melting points. Precise thermal control is required.
Comparative Analysis: Purity Assessment Methods
We evaluated three primary methodologies for validating the purity of 4-nitro-5-phenyl-1H-pyrazole. The "Product" in this comparison is the Automated Capillary MP Method , compared against DSC and HPLC.
Requires hermetic sealing for subliming compounds.
Does not detect inorganic salts/insolubles.
Expert Insight
Why MP Matters: While HPLC tells you how much impurity is present, MP tells you what the solid state is. For 4-nitro-5-phenyl-1H-pyrazole, a sharp MP (< 2°C range) confirms not just chemical purity, but also the absence of amorphous regions or solvates that HPLC would miss (as it dissolves the sample).
This protocol is optimized for 4-nitro-5-phenyl-1H-pyrazole to mitigate sublimation and tautomer-induced broadening.
Reagents & Equipment[1]
Compound: 4-Nitro-5-phenyl-1H-pyrazole (Dried at 40°C under vacuum for 4h).
Standard: Benzanilide (MP 163°C) or Sulfanilamide (MP 164-166°C) for calibration (Target range check).
Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565) with video playback.
Step-by-Step Workflow
Sample Preparation (The "Tapping" Technique):
Grind the dry sample into a fine, homogeneous powder. Crucial: Coarse crystals lead to uneven heat transfer.
Fill the capillary to a height of 3 mm .
Validation: Drop the capillary through a 1-meter glass tube onto a hard surface 5 times to pack the powder tightly. Loose packing causes premature "sintering" readings.
Pre-Heating & Ramp Parameters:
Start Temperature: Set to 140°C (approx. 20-30°C below expected onset).
Ramp Rate:
Fast Ramp: 10°C/min to 150°C (to save time).
Critical Ramp:1.0°C/min from 150°C to endpoint.
Note: Rates >2°C/min will artificially inflate the observed MP due to thermal lag.
Visual Determination (The Decision Matrix):
Collapse Point: The powder volume decreases (ignore this for MP recording).
Meniscus Point (Solid-Liquid): The first distinct liquid meniscus forms. Record as
.
Clear Point: The last crystal disappears, leaving a transparent liquid. Record as
.
Acceptance Criteria:
Range:
.
Value: Must fall within established literature or in-house reference range (typically ~168–170°C for high purity, though specific polymorphs may vary).
Purity Validation Logic Flow
The following diagram illustrates the decision process when characterizing a new batch of 4-nitro-5-phenyl-1H-pyrazole.
Figure 1: Decision tree for validating the purity of nitropyrazole intermediates. Note the feedback loop requiring recrystallization if the melting range exceeds 2°C.
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Melting Range > 5°C
Wet sample (solvent/water) or significant synthesis byproducts (isomers).
Dry sample at 50°C under vacuum for 6h. If persists, recrystallize.
Discoloration (Darkening) before melt
Decomposition (thermal instability).
Use a faster ramp rate (2-5°C/min) near the MP to capture the melt before decomposition, or switch to DSC with sealed pans.
MP Lower than Reference
Eutectic impurity effect.
Check for starting material (3-phenylpyrazole) which has a much lower MP (~78°C). Even small amounts drastically depress the MP.
Sublimation (Crystals on tube walls)
High vapor pressure of nitro compound.
Seal the capillary tube with a flame or use a silicon plug.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2075-46-9, 4-Nitro-1H-pyrazole. Retrieved from [Link]
Context: Provides baseline physicochemical properties for the nitropyrazole class.
Context: Reference for the starting material melting point (78-82°C), crucial for identifying unreacted precursors.
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]
Context: Methodology for distinguishing between pure melting and decomposition.
Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]
Context: Mechanistic background on nitration regioselectivity in phenylpyrazoles.
Validation
Technical Guide: HPLC Separation of 4-Nitro-5-Phenyl-1H-Pyrazole and Key Impurities
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the analysis of 4-nitro-5-phenyl-1H-pyrazole , a critical intermediate in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, ag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the analysis of 4-nitro-5-phenyl-1H-pyrazole , a critical intermediate in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, agrochemicals).[1]
The separation of this compound from its regioisomers and synthetic precursors presents a specific challenge: the electronic similarity between the 4-nitro and 3-nitro isomers, and the tautomeric nature of the pyrazole ring. This guide moves beyond generic protocols, advocating for a Phenyl-Hexyl stationary phase strategy to leverage
Before defining the method, we must understand the "Cast of Characters." The synthesis of 4-nitro-5-phenyl-1H-pyrazole (typically via nitration of 3-phenyl-1H-pyrazole or cyclization of nitro-chalcones) generates a specific impurity profile.[1]
Compound ID
Structure / Description
Origin
Chromatographic Challenge
Analyte (Target)
4-Nitro-5-phenyl-1H-pyrazole
Product
N/A
Impurity A
3-Phenyl-1H-pyrazole
Starting Material (Unreacted)
Lacks the nitro group; significantly different polarity.[1]
Impurity B
3-Nitro-5-phenyl-1H-pyrazole
Regioisomer
Critical: Co-elutes on standard C18 columns due to identical mass and similar LogP.[1]
Impurity C
3-(2-Nitrophenyl)-pyrazole
Nitration Side-Product
Nitration occurs on the phenyl ring instead of the pyrazole core.[1]
The following diagram maps the genesis of these impurities, highlighting where the separation challenge originates.
Figure 1: Reaction pathway showing the origin of critical regioisomeric and over-nitrated impurities.
Method Development Strategy: The "Phenyl-Hexyl" Advantage[1]
Standard C18 columns often fail to resolve Impurity B (3-nitro isomer) from the target because the hydrophobic selectivity is insufficient to distinguish the position of the nitro group.
The Solution: Use a Phenyl-Hexyl stationary phase.[1][2]
Mechanism: The nitro group is electron-withdrawing, creating an electron-deficient aromatic system.[1] The Phenyl-Hexyl phase engages in
interactions with the analyte.[1] The steric position of the nitro group (position 4 vs. 3) significantly alters this overlap, creating separation selectivity that C18 cannot achieve.[1]
Method Decision Tree
Figure 2: Decision logic for selecting the stationary phase based on impurity resolution requirements.
Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's performance before samples are analyzed.
Acidic pH suppresses silanol activity and keeps pyrazole protonated/neutral depending on pKa.
Mobile Phase B
Methanol (MeOH)
MeOH promotes interactions better than Acetonitrile (ACN).[1]
Flow Rate
1.0 mL/min
Standard backpressure balance.
Column Temp
30°C
Controls viscosity and interaction kinetics.
Detection
UV @ 270 nm
Nitro-pyrazoles have strong absorbance here; minimizes solvent noise.[1]
Injection Vol
5.0 µL
Prevents column overload (nitro compounds can tail).
Gradient Program
0.0 min: 40% B (Initial hold to retain polar dinitro species)
10.0 min: 80% B (Linear ramp to elute lipophilic SM)
12.0 min: 80% B (Wash)
12.1 min: 40% B (Re-equilibration)
15.0 min: Stop
Performance Data & Retention Comparison
The following table summarizes the Relative Retention Times (RRT) . Note that absolute retention times (RT) will vary by system, so RRT (relative to the Target) is the robust metric for identification.
Reference Standard: 4-Nitro-5-phenyl-1H-pyrazole (Target) set to RRT = 1.00.[1]
Highly polar due to two nitro groups; weak retention.[1]
Impurity B (3-Nitro Isomer)
Critical Pair
0.92 - 0.96
Slightly less retained than 4-nitro due to steric interference with -bonding.[1]
TARGET
Main Peak
1.00
Optimized interaction with stationary phase.
Impurity C (Phenyl-Nitro)
Late Eluter
1.10 - 1.20
Nitro on phenyl ring allows stronger planar interaction with column.[1]
Impurity A (Starting Material)
Late Eluter
1.30 - 1.50
Lacks polar nitro group; most lipophilic component.[1]
System Suitability Criteria (Acceptance Limits)
To ensure trustworthiness, your run must meet these criteria:
Resolution (Rs) between Impurity B and Target: > 1.5 (Baseline separation).
Tailing Factor (T) for Target: < 1.3 (Pyrazoles can tail due to NH interactions; if > 1.3, add 5mM Ammonium Acetate to MP A).
Precision (RSD) of Target Area (n=6): ≤ 2.0% .
References
Separation of Nitro-Aromatics: Huesgen, A. G. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Technologies Application Note. Link
Pyrazoline/Pyrazole HPLC Methods: Chandrasekar, R., et al. (2014).[10] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.[10] Link
Chiral & Isomer Separation of Pyrazoles: Taha, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[6] Link
Synthesis of Nitropyrazoles: Singh, P., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, M650.[4] Link
A Researcher's Guide to the Safe Handling of 4-nitro-5-phenyl-1H-pyrazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-nitro-5-phenyl-1H-pyrazole. In the absence of a specific Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-nitro-5-phenyl-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar nitropyrazoles and nitroaromatic compounds. This document is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment for your specific experimental conditions.
Understanding the Hazard Landscape
4-nitro-5-phenyl-1H-pyrazole is a heterocyclic compound containing a nitro functional group. While specific toxicological data for this exact molecule is limited, the broader family of nitropyrazoles and nitroaromatic compounds presents a well-understood hazard profile. The primary concerns when handling this and similar compounds are:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
Irritation: Causes skin and serious eye irritation.[1][2][3][4][5][6][7][8] May also cause respiratory irritation.[1][2][3][6][8]
Unknown Long-Term Effects: For many nitropyrazole derivatives, data on carcinogenicity, mutagenicity, and reproductive toxicity is not available.[1][5][9] Therefore, it is prudent to handle them as potentially hazardous.
Potential for Reactivity: Nitroaromatic compounds can be energetic and may have explosive properties, especially with heat, friction, or shock.[10]
Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum recommended PPE for handling 4-nitro-5-phenyl-1H-pyrazole in a laboratory setting. The selection of specific PPE should always be guided by a risk assessment of the intended procedure.
PPE Category
Recommended Equipment
Standard
Rationale
Eye and Face Protection
Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[11][12][13]
EN 166 (EU) or ANSI Z87.1 (US)
Protects against splashes of chemical solutions and airborne particles from entering the eyes.[11][12][13]
Hand Protection
Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.[11][12]
EN 374
Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[14]
Body Protection
A flame-resistant laboratory coat worn over personal clothing. All clothing should be made of natural fibers like cotton.[11][12]
EN 11612
Protects the skin from splashes and spills. Flame-resistant material is a precaution against potential ignition.
Respiratory Protection
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if working outside of a certified chemical fume hood or if aerosol generation is likely.[11][15]
Varies by region (e.g., NIOSH in the US)
Minimizes the inhalation of airborne powder or vapors.
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
Designated Work Area: All handling of 4-nitro-5-phenyl-1H-pyrazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][11]
PPE Inspection: Before commencing any work, thoroughly inspect all PPE for signs of damage or wear.[11]
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
Handling the Chemical
Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust.[2][11]
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4][5][7][11]
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
PPE Removal (Doffing): Remove PPE in the correct order to avoid cross-contamination. A general procedure is:
Gloves
Face shield/goggles
Lab coat
Respiratory protection (if used)
Always wash hands after removing all PPE.
Emergency Response Plan
Accidental Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6][16]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][4][5][6][7][16]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3][6][16]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4][6][7][16]
Spill Response
Evacuate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Containment: Wearing appropriate PPE, contain the spill using a solid absorbent material from a chemical spill kit.
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2][11] Avoid creating dust.
Decontamination: Clean the spill area thoroughly.
Disposal Plan
All waste containing 4-nitro-5-phenyl-1H-pyrazole, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
Waste Collection: Collect all waste in clearly labeled, sealed containers.
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. This may involve incineration in a licensed facility.[17] Do not dispose of this chemical down the drain.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
By understanding the potential hazards of 4-nitro-5-phenyl-1H-pyrazole based on its chemical family, implementing robust engineering controls, and consistently using the correct personal protective equipment, researchers can handle this compound with a high degree of safety. Always prioritize a thorough risk assessment before beginning any new experimental protocol.
References
Capot Chemical. (2016). 5-(4-Nitro-phenyl)-1H-pyrazole SAFETY DATA SHEET. Retrieved from [Link]
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
Thermo Fisher Scientific. (2025). 3,5-Dimethyl-1-phenylpyrazole SAFETY DATA SHEET. Retrieved from [Link]
Thermo Fisher Scientific. (2025). 5-Amino-1-phenylpyrazole-4-carbonitrile SAFETY DATA SHEET. Retrieved from [Link]
3B Scientific Corporation. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from [Link]
PubMed. (1976). Chronic toxicity of pyrazolones: the problem of nitrosation. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
Fisher Scientific UK. (2023). 4-Nitro-1H-pyrazole SAFETY DATA SHEET. Retrieved from [Link]
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]